1-(3-Methoxyphenyl)heptan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-10-14(15)12-8-7-9-13(11-12)16-2/h7-9,11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRIFBOVXOXLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558550 | |
| Record name | 1-(3-Methoxyphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100863-37-4 | |
| Record name | 1-(3-Methoxyphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Methoxyphenyl)heptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Comprehensive Guide to the Spectroscopic Characterization of 1-(3-Methoxyphenyl)heptan-1-one
Abstract
This technical guide provides a detailed analysis of the spectroscopic signature of 1-(3-Methoxyphenyl)heptan-1-one, a key organic intermediate. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and predictive models to establish an expected analytical profile. We present a thorough interpretation of the anticipated ¹H-NMR, ¹³C-NMR, and IR spectra. This guide is designed for researchers, chemists, and quality control professionals, offering not only predictive data but also robust, field-proven protocols for the empirical acquisition and validation of these spectra. The methodologies are presented to ensure scientific integrity, enabling researchers to confidently identify and characterize this compound and its analogs.
Introduction: The Analytical Imperative
1-(3-Methoxyphenyl)heptan-1-one (CAS: 100863-37-4) is an aromatic ketone featuring a heptanoyl group and a methoxy substituent on a benzene ring.[1] Its structure, comprising a long alkyl chain, a carbonyl group, and a substituted aromatic system, makes it a valuable intermediate in organic synthesis and potentially in the development of novel chemical entities.
Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unambiguous fingerprints of a molecule's structure. This guide serves as a comprehensive reference for the expected spectroscopic data of 1-(3-Methoxyphenyl)heptan-1-one and outlines the rigorous experimental procedures required for its empirical verification.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used for the atoms in 1-(3-Methoxyphenyl)heptan-1-one. This systematic approach is fundamental for correlating specific nuclei to their respective spectroscopic signals.
Figure 1: Molecular Structure of 1-(3-Methoxyphenyl)heptan-1-one with IUPAC numbering for spectral assignment.
Predicted ¹H-NMR Spectroscopic Data
The ¹H-NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum for 1-(3-Methoxyphenyl)heptan-1-one in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, methoxy, and aliphatic protons.
Rationale for Predictions:
-
Aromatic Protons (δ 6.5-8.0 ppm): Protons on an aromatic ring typically resonate in this region.[2] The specific shifts are influenced by the electronic effects of the substituents. The carbonyl group is electron-withdrawing, which deshields (shifts downfield) the ortho and para protons. The methoxy group is electron-donating, which shields (shifts upfield) its ortho and para protons. This interplay results in a complex but predictable pattern for the four aromatic protons.
-
Methoxy Protons (δ 3.5-4.0 ppm): The protons of a methoxy group attached to an aromatic ring are deshielded by the electronegative oxygen atom and typically appear as a sharp singlet.[3][4][5]
-
Aliphatic Protons:
-
α-Methylene Protons (C2-H, δ 2.5-3.0 ppm): The protons on the carbon adjacent (alpha) to the carbonyl group are significantly deshielded and are expected to appear as a triplet.[6][7]
-
β-Methylene Protons (C3-H, δ 1.6-2.2 ppm): These protons are further from the carbonyl and thus less deshielded, appearing upfield from the alpha-protons.[3]
-
Chain Methylene Protons (C4-H, C5-H, C6-H, δ 1.2-1.6 ppm): These protons are in a more "alkane-like" environment and will overlap in a complex multiplet in the typical aliphatic region.[8]
-
Terminal Methyl Protons (C7-H, δ 0.7-1.3 ppm): The terminal methyl group is the most shielded of the aliphatic protons and will appear as a triplet due to coupling with the adjacent methylene group.[3]
-
Table 1: Predicted ¹H-NMR Data for 1-(3-Methoxyphenyl)heptan-1-one
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2' | ~7.5 | s (singlet) or d (doublet) | 1H |
| H-4' | ~7.1 | d (doublet) | 1H |
| H-5' | ~7.4 | t (triplet) | 1H |
| H-6' | ~7.3 | d (doublet) | 1H |
| OCH₃ (C8'-H) | ~3.8 | s (singlet) | 3H |
| C2-H (α-CH₂) | ~2.9 | t (triplet) | 2H |
| C3-H (β-CH₂) | ~1.7 | quintet | 2H |
| C4-H, C5-H, C6-H | ~1.3 | m (multiplet) | 6H |
| C7-H (CH₃) | ~0.9 | t (triplet) | 3H |
Predicted ¹³C-NMR Spectroscopic Data
The ¹³C-NMR spectrum identifies all unique carbon environments within the molecule. Due to the wide chemical shift range, it is an excellent tool for confirming the carbon skeleton.
Rationale for Predictions:
-
Carbonyl Carbon (δ >190 ppm): The carbon of a ketone carbonyl group is highly deshielded and appears far downfield, often above 200 ppm.[6][9][10]
-
Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will give distinct signals. The carbon attached to the methoxy group (C-3') will be shielded, while the carbon attached to the carbonyl group (C-1') will be deshielded. The shifts of the other aromatic carbons are influenced by their position relative to these substituents.[9]
-
Methoxy Carbon (δ 55-60 ppm): The carbon of an aromatic methoxy group typically appears in this range.[11][12]
-
Aliphatic Carbons (δ 10-45 ppm): The carbons of the heptanoyl chain will appear in the upfield region. The α-carbon (C2) will be the most deshielded of the chain carbons due to the adjacent carbonyl. The terminal methyl carbon (C7) will be the most shielded.[10][13]
Table 2: Predicted ¹³C-NMR Data for 1-(3-Methoxyphenyl)heptan-1-one
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | ~200 |
| C1' (Ar-C) | ~138 |
| C2' (Ar-CH) | ~112 |
| C3' (Ar-C) | ~160 |
| C4' (Ar-CH) | ~120 |
| C5' (Ar-CH) | ~129 |
| C6' (Ar-CH) | ~122 |
| C8' (OCH₃) | ~55 |
| C2 (α-CH₂) | ~38 |
| C3 (β-CH₂) | ~24 |
| C4, C5 (Chain CH₂) | ~29-32 |
| C6 (Chain CH₂) | ~22 |
| C7 (CH₃) | ~14 |
Predicted IR Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes vibrations of molecular bonds.
Rationale for Predictions:
-
C=O Stretch: Aromatic ketones show a strong, sharp absorption band for the carbonyl stretch. This band is typically found at a slightly lower wavenumber than for aliphatic ketones due to conjugation with the aromatic ring.[6][7][14]
-
C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[15]
-
C-O Stretch: The C-O stretch of the aryl ether (methoxy group) will produce a strong, characteristic band.[15]
-
C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[15]
Table 3: Predicted IR Absorption Bands for 1-(3-Methoxyphenyl)heptan-1-one
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| ~3100-3000 | C-H stretch | Aromatic | Medium |
| ~2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~1685 | C=O stretch | Aromatic Ketone | Strong, Sharp |
| ~1600, 1585, 1470 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1260, 1040 | C-O stretch | Aryl Ether | Strong |
Experimental Verification Protocols
To move from prediction to empirical fact, rigorous and standardized experimental procedures are required. The following protocols are designed to produce high-quality, reproducible spectroscopic data for compounds like 1-(3-Methoxyphenyl)heptan-1-one.
General Sample Preparation
Causality: The choice of solvent and sample purity is paramount. Deuterated solvents are used for NMR to avoid large solvent signals that would obscure the analyte's signals.[16] The sample must be free of particulate matter and residual solvents from synthesis to prevent spectral artifacts.
-
Material: 1-(3-Methoxyphenyl)heptan-1-one, >97% purity.
-
NMR Sample: Accurately weigh 10-20 mg of the compound into a clean, dry vial. Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a 5 mm NMR tube.
-
IR Sample (ATR): Place a single drop of the neat liquid compound (or a few milligrams of a solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure complete coverage of the crystal.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow from sample preparation to final data interpretation.
Figure 2: Standard workflow for spectroscopic characterization.
NMR Data Acquisition Protocol
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H-NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C-NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm, centered around 120 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
IR Data Acquisition Protocol
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory.
-
Background Scan: With the clean, empty ATR crystal, acquire a background spectrum (typically 32 scans). This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.
-
Sample Scan: Apply the sample as described in 6.1. Acquire the sample spectrum using the same number of scans as the background.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Conclusion
This guide establishes a robust, predictive spectroscopic profile for 1-(3-Methoxyphenyl)heptan-1-one based on established chemical principles. The tabulated ¹H-NMR, ¹³C-NMR, and IR data serve as a reliable benchmark for researchers aiming to synthesize or analyze this compound. By adhering to the detailed experimental protocols provided, scientists can generate high-fidelity empirical data, ensuring the confident structural verification required for advancing scientific research and development.
References
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information. This source provides examples of NMR data for various methoxyphenyl derivatives, which helps in understanding the general spectral regions.
-
Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
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Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol? Provides a discussion on the influence of methoxy groups on aromatic proton signals. [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Provides a general correlation chart for proton chemical shifts. [Link]
-
JoVE. (2024). Video: Proton (¹H) NMR: Chemical Shift. Discusses the deshielding effect on methoxy group protons. [Link]
-
Agrawal, P. K. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. ResearchGate. Discusses the utility of ¹³C NMR shifts for methoxy groups in structure elucidation. [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Provides a quick reference for chemical shift regions. [Link]
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Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Details the spectroscopic features of ketones in IR, ¹H-NMR, and ¹³C-NMR. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0307812). An example of a predicted ¹³C NMR spectrum. [Link]
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NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). An example of a predicted ¹H NMR spectrum. [Link]
-
ACD/Labs. (2026). Methoxy groups just stick out. Discusses the characteristic NMR signature of methoxy groups. [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. A comprehensive table of proton chemical shifts. [Link]
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Michigan State University. (n.d.). Proton NMR Table. Provides tables of typical ¹H and ¹³C chemical shift ranges. [Link]
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PubChem. 1-(3-methoxyphenyl)heptan-1-one. Provides basic chemical information but notes the lack of literature data. [Link]
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University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Provides methods for approximating proton NMR chemical shifts. [Link]
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Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Covers IR and NMR spectroscopy of ketones. [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. A resource for ¹³C NMR data. [Link]
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Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds. Lists related compounds, indicating the existence of similar structures. [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. Provides a table of typical ¹³C chemical shifts. [Link]
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NextSDS. 1-(3-Methoxyphenyl)heptan-1-one — Chemical Substance Information. Provides identifiers for the compound. [Link]
-
MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Provides examples of IR and NMR assignments for related structures. [Link]
-
Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Provides detailed spectroscopic information for ketones. [Link]
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PMC. 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one. Describes the synthesis and characterization of a related compound. [Link]
-
PMC. (2019). Ketones and aldehydes as alkyl radical equivalents for C-H functionalization of heteroarenes. Details experimental procedures including NMR spectroscopy. [Link]
-
Longdom Publishing. (n.d.). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Describes experimental and computational spectroscopic methods. [Link]
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ScienceDirect. (n.d.). Synthesis, characterization, and computational study of a new dimethoxy-chalcone. Example of characterization of a related compound. [Link]
-
PubChem. 1-(3,5-dimethoxyphenyl)heptan-1-one. Information for a closely related isomer. [Link]
-
UCLA Chemistry. (n.d.). IR Chart. A reference table of characteristic IR absorptions. [Link]
-
PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. Provides identifiers for a related structure. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. A guide to understanding ¹³C NMR spectra with examples. [Link]
-
MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Describes the synthesis of related chalcones. [Link]
-
PMC. (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone. Provides crystal structure data for a related compound. [Link]
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Preliminary Toxicity and Safety Assessment of 1-(3-Methoxyphenyl)heptan-1-one: A Technical Guide
Introduction
This technical guide provides a comprehensive framework for the preliminary toxicity and safety assessment of 1-(3-Methoxyphenyl)heptan-1-one (CAS No. 100863-37-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a methodological approach for evaluating the toxicological profile of this aromatic ketone. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes established toxicological principles and standardized protocols to empower researchers to generate the necessary data for a robust preliminary risk assessment.
The known hazard classifications for 1-(3-Methoxyphenyl)heptan-1-one, as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicate moderate acute toxicity, potential for eye irritation, and long-term hazards to the aquatic environment.[1] This guide will delve into the experimental workflows required to substantiate and expand upon these classifications, providing the scientific rationale behind each recommended study.
Physicochemical Properties and Initial Hazard Identification
A foundational understanding of a compound's physicochemical properties is paramount to predicting its toxicological behavior.
| Property | Value | Source |
| CAS Number | 100863-37-4 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀O₂ | [2][3] |
| Molecular Weight | 220.31 g/mol | [2][3] |
| Boiling Point | 139-144 °C at 0.5 mmHg | [2] |
| Flash Point | > 110 °C (closed cup) | [2] |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Eye Irritation 2, Hazardous to the aquatic environment (long-term) 2 | [1] |
| Hazard Codes | H302, H312, H332, H319, H411 | [1][2] |
| Signal Word | Warning | [1][2] |
Metabolic Considerations: A Predictive Approach
The toxicity of a xenobiotic is intrinsically linked to its metabolic fate. For 1-(3-Methoxyphenyl)heptan-1-one, an aromatic ketone, metabolism is anticipated to be primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5][6] The methoxy group on the phenyl ring and the aliphatic heptanoyl chain present key sites for biotransformation.
Expected Metabolic Pathways:
-
O-Demethylation: The methoxy group is a likely target for O-demethylation by CYP enzymes, yielding a phenolic metabolite. This process can potentially alter the compound's reactivity and solubility.
-
Hydroxylation: The aromatic ring and the aliphatic chain are susceptible to hydroxylation, another common CYP-mediated reaction. The position of hydroxylation can significantly influence the toxicological profile of the resulting metabolites.
-
Ketone Reduction: The ketone functional group can be reduced to a secondary alcohol.
-
Side-Chain Oxidation: The heptanoyl chain can undergo oxidation at various positions.
Understanding these potential metabolic pathways is crucial for designing comprehensive toxicity studies, as the metabolites may be more or less toxic than the parent compound. In silico metabolism prediction tools can provide initial hypotheses on the likely metabolites, guiding analytical efforts in subsequent in vitro and in vivo studies.[1][3]
Caption: Predicted metabolic pathways for 1-(3-Methoxyphenyl)heptan-1-one.
Experimental Protocols for Preliminary Toxicity Assessment
The following sections detail the experimental workflows necessary to generate preliminary toxicity data for 1-(3-Methoxyphenyl)heptan-1-one, addressing the known GHS hazard classifications.
Acute Oral Toxicity Assessment (OECD 423)
The "Acute Toxicity 4 (Oral)" classification suggests a moderate level of toxicity upon ingestion. The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to assign a GHS category.[7]
Experimental Protocol: OECD 423
-
Animal Model: Healthy, young adult female rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Dosing:
-
A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. Based on the "Acute Toxicity 4" classification, a starting dose of 300 mg/kg is a logical starting point.
-
The compound is administered orally via gavage to a group of three animals.
-
-
Observation:
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Observations are made frequently on the day of dosing and at least once daily thereafter.
-
Body weight is recorded weekly.
-
-
Stepwise Procedure:
-
If no mortality is observed, the next higher dose is administered to a new group of three animals.
-
If mortality is observed, the next lower dose is administered to a new group of three animals.
-
-
Endpoint: The test is concluded when a dose that causes mortality or clear signs of toxicity is identified, allowing for classification into the appropriate GHS category.
Caption: Workflow for OECD 423 Acute Oral Toxicity testing.
In Vitro Cytotoxicity Assessment
To gain a deeper understanding of the compound's cellular toxicity, a battery of in vitro cytotoxicity assays should be performed. These assays provide a rapid and cost-effective means to assess cell viability and the mechanism of cell death.
Recommended Assays:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[3][8][9]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[3][10][11]
Experimental Protocol: MTT Assay
-
Cell Culture: Select a relevant cell line (e.g., HepG2 for hepatotoxicity) and seed in a 96-well plate.
-
Compound Treatment: Treat cells with a range of concentrations of 1-(3-Methoxyphenyl)heptan-1-one for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Caption: Workflow for in vitro cytotoxicity testing.
Eye Irritation Assessment (In Vitro and In Vivo Considerations)
The "Eye Irritation 2" classification indicates that the compound can cause reversible eye irritation. A tiered approach, starting with in vitro methods, is recommended to minimize animal testing.[2][12]
In Vitro Methods (OECD 492):
The Reconstructed human Cornea-like Epithelium (RhCE) test method is a validated in vitro assay to assess eye irritation potential.[12]
Experimental Protocol: OECD 492
-
Tissue Model: Use a commercially available RhCE tissue model.
-
Compound Application: Apply 1-(3-Methoxyphenyl)heptan-1-one to the surface of the tissue.
-
Incubation: Incubate for a defined period.
-
Viability Assessment: Determine tissue viability using the MTT assay.
-
Classification: Based on the reduction in tissue viability, classify the compound as an irritant or non-irritant.
In Vivo Confirmation (OECD 405):
If required for regulatory purposes, an in vivo study using the Draize test in rabbits may be necessary.[2][13] This should only be considered if in vitro data is insufficient.
Experimental Protocol: OECD 405
-
Animal Model: Use healthy adult albino rabbits.
-
Compound Instillation: Instill a small amount of the compound into the conjunctival sac of one eye of each animal. The other eye serves as a control.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Score ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scale.
-
Classification: Classify the irritancy potential based on the severity and reversibility of the observed effects.
Genotoxicity Assessment (Ames Test)
While not indicated by the current GHS classification, a preliminary assessment of mutagenic potential is a critical component of any toxicological profile, especially for novel compounds. The bacterial reverse mutation assay (Ames test) is a widely used initial screen for genotoxicity.[1][14][15]
Experimental Protocol: Ames Test
-
Bacterial Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.
-
Exposure: Expose the bacterial strains to various concentrations of 1-(3-Methoxyphenyl)heptan-1-one.
-
Plating: Plate the treated bacteria on a histidine-deficient medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion and Further Steps
This technical guide provides a roadmap for conducting a preliminary toxicity and safety assessment of 1-(3-Methoxyphenyl)heptan-1-one. By following the outlined experimental protocols, researchers can generate the necessary data to understand its acute toxicity, potential for eye irritation, and genotoxic profile.
A positive finding in any of these preliminary assays would warrant further, more in-depth toxicological investigation, including repeated-dose toxicity studies, dermal sensitization assays, and more comprehensive genotoxicity testing. The integration of in silico, in vitro, and, when necessary, targeted in vivo studies will provide a robust and scientifically sound safety assessment for this compound.
References
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1-(3-Methoxyphenyl)heptan-1-one — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]
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OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012) - National Toxicology Program. (2012, October 2). Retrieved March 27, 2026, from [Link]
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Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Preprints.org. [Link]
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Advice on skin and eye irritation testing helps reduce animal tests - ECHA. (2016, July 5). Retrieved March 27, 2026, from [Link]
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Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. (n.d.). Retrieved March 27, 2026, from [Link]
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Stiborová, M., Naiman, K., Dračínská, H., Dračínský, M., Martínková, M., Martínek, V., Hodek, P., Štícha, M., & Frei, E. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary toxicology, 1(3-4), 218–224. [Link]
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Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol, 8(6), e2779. [Link]
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OECD/OCDE. (2002, April 24). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Acute Eye Irritation/Corrosion. Retrieved from [Link]
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Eye Irritation Testing - ECETOC. (n.d.). Retrieved March 27, 2026, from [Link]
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OECD/OCDE. (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Retrieved from [Link]
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Stiborová, M., Naiman, K., Dračínská, H., Martínková, M., Martínek, V., Hodek, P., Schméiser, H. H., & Frei, E. (2011). Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity. Toxicology letters, 209(1), 55–64. [Link]
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OECD/OCDE. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in vitro : an international journal published in association with BIBRA, 20(4), 433–439. [Link]
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Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved March 27, 2026, from [Link]
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Van den Eede, N., Van der Mieren, G., & Rogiers, V. (2013). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of toxicology, 87(8), 1371–1385. [Link]
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Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]
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Fotakis, G., & Timbrell, J. A. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 20(4), 433-439. [Link]
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Kuykendall, N. S. (2024). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Life, 14(6), 688. [Link]
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Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8758. [Link]
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Unveiling the Pharmacological Profile: A Technical Guide to the Mechanism of Action of 1-(3-Methoxyphenyl)heptan-1-one in Biological Assays
Executive Summary
As a Senior Application Scientist, evaluating uncharacterized or broadly classified research chemicals requires moving beyond basic screening and implementing rigorous, mechanistically driven assay architectures. 1-(3-Methoxyphenyl)heptan-1-one (CAS 100863-37-4), also known as 3-Heptanoylanisole[1], is a synthetic alkyl aryl ketone. While often utilized as a chemical building block or proteomics probe[2], its distinct structural motifs—a lipophilic heptyl chain paired with a meta-methoxy acetophenone core—make it a prime candidate for modulating lipid-binding enzymes and transient receptor potential (TRP) channels.
This whitepaper outlines the self-validating biological assay workflows required to deconvolve the mechanism of action (MoA) of 1-(3-Methoxyphenyl)heptan-1-one, focusing on Fatty Acid Amide Hydrolase (FAAH) inhibition and TRPV1 channel modulation.
Structural Rationale & Target Hypothesis
The MoA hypothesis for 1-(3-Methoxyphenyl)heptan-1-one is derived directly from its pharmacophore:
-
Endocannabinoid Mimicry (FAAH Target): The compound possesses a hydrophobic tail (C7 alkyl chain) and a polar carbonyl headgroup, mimicking the structure of endogenous lipid amides like anandamide. This suggests potential binding within the hydrophobic catalytic channel of FAAH[3].
-
Vanilloid Mimicry (TRPV1 Target): The combination of a methoxy-substituted aromatic ring and an alkyl ketone is structurally homologous to natural TRP channel modulators such as gingerols and capsaicinoids. This implies potential allosteric modulation of the TRPV1 receptor[4].
Fig 1: Bimodal MoA screening workflow for 1-(3-Methoxyphenyl)heptan-1-one.
Self-Validating Experimental Workflows
To ensure trustworthiness and eliminate Pan-Assay Interference Compounds (PAINS) artifacts, every protocol below is designed as a self-validating system . This means no data is accepted unless internal quality control metrics (e.g., Z'-factor > 0.7) and orthogonal counter-screens are simultaneously satisfied.
Protocol A: Fluorometric FAAH Inhibition Assay
This assay utilizes the fluorogenic substrate AAMCA (arachidonoyl-7-amino-4-methylcoumarin amide). FAAH cleaves AAMCA to release highly fluorescent AMC, allowing for continuous kinetic monitoring[5].
Self-Validating Architecture:
-
Positive Control: URB597 (a known irreversible FAAH inhibitor) is run in parallel to confirm enzyme viability.
-
Kinetic vs. Endpoint: Continuous kinetic reading is mandated to differentiate true enzymatic inhibition from compound auto-fluorescence or fluorescence quenching.
Step-by-Step Methodology & Causality:
-
Enzyme Preparation: Dilute recombinant human FAAH in Assay Buffer (50 mM HEPES, 1 mM EDTA, pH 7.4).
-
Causality: We strictly supplement the buffer with 0.1% fatty acid-free BSA. The lipophilic C7 chain of 1-(3-Methoxyphenyl)heptan-1-one is prone to micellar aggregation in aqueous environments. BSA acts as a carrier protein, preventing false-positive inhibition caused by non-specific protein sequestration.
-
-
Compound Pre-Incubation: Add 1-(3-Methoxyphenyl)heptan-1-one (10-point dose-response, 0.1 nM to 100 μM) to the enzyme mix. Keep final DMSO concentration <8%[3]. Incubate for 15 minutes at 25°C.
-
Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical if the compound acts as a slow-binding allosteric modulator.
-
-
Substrate Addition: Add 20 μM AAMCA substrate to initiate the reaction.
-
Kinetic Readout: Measure fluorescence continuously for 60 minutes (λex = 360 nm / λem = 465 nm) using a microplate reader[6]. Calculate the initial velocity (V0) from the linear portion of the curve to determine the IC50 .
Protocol B: Intracellular Calcium Flux Assay (TRPV1)
Because TRPV1 is a non-selective cation channel, its activation triggers a massive influx of Ca2+ . We utilize Fluo-4 AM, a highly sensitive, single-wavelength calcium indicator, in HEK-293 cells stably expressing human TRPV1[4].
Self-Validating Architecture:
-
Antagonist Counter-Screen: Any calcium flux induced by 1-(3-Methoxyphenyl)heptan-1-one must be reversible by Capsazepine (a selective TRPV1 antagonist). If the signal cannot be blocked, the compound is acting as a non-specific membrane ionophore, and the hit is invalidated.
Step-by-Step Methodology & Causality:
-
Cell Seeding: Plate hTRPV1-HEK-293 cells at 15,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.
-
Dye Loading: Remove media and add 1 μM Fluo-4 AM in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.
-
Causality: Fluo-4 AM passively diffuses into the cell where esterases cleave the AM group, trapping the dye. However, HEK-293 cells express active organic anion transporters that rapidly pump the cleaved dye out. Probenecid is mandated here to inhibit these transporters, preserving the intracellular dye concentration and maximizing the assay window.
-
-
Baseline Recording: Read baseline fluorescence (λex = 488 nm / λem = 516 nm) for 10 seconds on a FLIPR (Fluorometric Imaging Plate Reader).
-
Compound Injection: Inject 1-(3-Methoxyphenyl)heptan-1-one and monitor fluorescence for 90 seconds.
-
Causality: The peak relative fluorescence unit (RFU) minus the baseline is used to calculate the EC50 .
-
Fig 2: Mechanism of intracellular calcium flux via TRPV1 modulation.
Quantitative Data Presentation
To benchmark the pharmacological efficacy of 1-(3-Methoxyphenyl)heptan-1-one, data must be contextualized against industry-standard reference compounds. Below is a structured summary of representative validation metrics required for this MoA profiling.
Table 1: FAAH Inhibition Profiling
| Compound | Target Enzyme | Assay Type | Substrate | Representative IC50 | Z'-Factor |
| 1-(3-Methoxyphenyl)heptan-1-one | Human FAAH | Kinetic Fluorometric | AAMCA (20 μM) | Test Dependent | > 0.75 |
| URB597 (Positive Control) | Human FAAH | Kinetic Fluorometric | AAMCA (20 μM) | 4.5 nM - 33.5 nM | > 0.80 |
| Vehicle (Negative Control) | Human FAAH | Kinetic Fluorometric | AAMCA (20 μM) | N/A (0% Inhibition) | > 0.80 |
Table 2: TRPV1 Calcium Flux Activation
| Compound | Target Receptor | Assay Readout | Antagonist Blockade (Capsazepine) | Representative EC50 |
| 1-(3-Methoxyphenyl)heptan-1-one | hTRPV1 | Fluo-4 AM ( Ca2+ ) | Required for Validation | Test Dependent |
| Capsaicin (Agonist Control) | hTRPV1 | Fluo-4 AM ( Ca2+ ) | Yes (>95% Blockade) | 2.7 nM - 7.9 nM |
| Ionomycin (Ionophore Control) | Cell Membrane | Fluo-4 AM ( Ca2+ ) | No (0% Blockade) | ~1.2 μM |
(Note: If 1-(3-Methoxyphenyl)heptan-1-one triggers a calcium flux that mirrors Ionomycin's inability to be blocked by Capsazepine, the compound is flagged as a membrane disruptor rather than a true target-specific ligand).
References
The experimental frameworks and chemical parameters detailed in this guide are grounded in the following verified sources:
-
Ramarao, M. K., et al. "A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening." Analytical Biochemistry 343.1 (2005): 143-151. URL:[Link]
-
De Petrocellis, L. "Fluorescence-Based Assay for TRPV1 Channels." TRP Channels. Springer, US, 2023. URL:[Link]
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The Pharmacological Potential of 1-(3-Methoxyphenyl)heptan-1-one Derivatives: A Technical Guide for Drug Discovery
Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of chemical scaffolds, aryl ketones represent a privileged class of compounds, owing to their synthetic accessibility and diverse biological activities. This guide focuses on the pharmacological potential of derivatives of 1-(3-Methoxyphenyl)heptan-1-one, a core structure that, while not extensively studied itself, serves as a foundation for a range of bioactive molecules. Our exploration will primarily delve into two prominent classes of its derivatives: chalcones and diarylheptanoids. These compounds have garnered significant attention for their promising anti-inflammatory, antimicrobial, and anticonvulsant properties.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comprehensive overview of the existing research but also practical, field-proven insights into the experimental methodologies and the causal relationships behind the observed biological activities. We will navigate through the synthesis, mechanisms of action, and key experimental protocols, offering a robust framework for the further investigation and development of these promising compounds.
Synthetic Strategies: Crafting the Molecular Architecture
The synthesis of 1-(3-Methoxyphenyl)heptan-1-one derivatives, particularly chalcones and diarylheptanoids, relies on well-established organic chemistry principles. The choice of synthetic route is often dictated by the desired final structure and the availability of starting materials.
General Synthesis of Chalcone Derivatives
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aryl methyl ketone with an aromatic aldehyde. In the context of our core structure, derivatives can be synthesized by reacting a substituted 1-(3-methoxyphenyl)ethanone with a variety of benzaldehyde derivatives, or by reacting 1-(3-methoxyphenyl)ethanone with substituted benzaldehydes.
Caption: General workflow for the synthesis of chalcone derivatives via Claisen-Schmidt condensation.
Synthesis of Diarylheptanoid Derivatives
The synthesis of diarylheptanoids is more complex and can be achieved through various methods. One common approach involves the coupling of two different aromatic fragments. For instance, a Grignard coupling reaction can be employed, where an arylmagnesium halide is reacted with an arylpropanal.[1] Another method involves dithian alkylation.[1] A concise and straightforward route to synthesize 1,7-diarylheptanoids involves the condensation of a dihydroferuloylacetone with an aldehyde, which has been shown to produce excellent yields.[2]
Pharmacological Potential: A Multifaceted Profile
Derivatives of 1-(3-methoxyphenyl)heptan-1-one have demonstrated a remarkable breadth of biological activities. The following sections will detail the most promising of these, with a focus on their mechanisms of action and supporting experimental data.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Several derivatives of 1-(3-methoxyphenyl)heptan-1-one, particularly chalcones and diarylheptanoids, have exhibited potent anti-inflammatory effects.
The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of nitric oxide (NO) production.[3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Another critical target is the Nuclear Factor-kappa B (NF-κB) pathway .[3][4] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including iNOS and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, these derivatives can effectively suppress the downstream inflammatory cascade. Some compounds have also been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are also crucial for the inflammatory response.[4]
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.
| Compound Class | Specific Derivative | Assay | IC50/Activity | Reference |
| Chalcone | 2f (a methoxylated phenyl-based chalcone) | Nitric Oxide Inhibition in LPS-induced RAW264.7 macrophages | IC50 = 11.2 μM | [3] |
| Pentadienone | 1,5-bis(4-acetoxy-3-methoxyphenyl)-1,4-pentadien-3-one (HB2) | Nitric Oxide and Prostaglandin E2 Production in LPS-stimulated RAW 264.7 cells | Reduced production | [2] |
| Quinazolinone | 2-(1-ethyl propylidene- hydrazino)-3-(3-methyoxyphenyl)-3H-quinazolin- 4- one (AS2) | Carrageenan-induced paw edema in rats | Potent anti-inflammatory activity |
This protocol outlines a common method for assessing the inhibitory effect of test compounds on nitric oxide production in vitro.[5][6][7]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Incubate the plates for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Determine the IC50 value of the test compounds.
-
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of 1-(3-methoxyphenyl)heptan-1-one, especially chalcones, have shown promising activity against a range of bacteria and fungi.
The antimicrobial mechanism of chalcones is not fully elucidated but is thought to involve the disruption of microbial cell membranes, leading to leakage of intracellular components.[8] The presence and position of substituents, such as methoxy groups, on the aromatic rings play a critical role in their antimicrobial potency.[9][10] For instance, methoxy groups at the ortho and para positions have been found to be important for antimicrobial activity, while substitution at the meta position can be detrimental.[9]
| Compound Class | Specific Derivative | Organism | MIC (µg/mL) | Reference |
| Chalcone | 2',4',5'-Trimethoxychalcone (11) | Candida krusei | 3.9 | [10] |
| Chalcone | 3'-Methoxychalcone (6) | Pseudomonas aeruginosa | 7.8 | [10] |
| Chalcone | Compound 28 (trimethoxy substituted) | Bacteria | 1 | [9] |
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11][12][13][14][15]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the prepared bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. There is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. Certain derivatives of 1-(3-methoxyphenyl)heptan-1-one, particularly those incorporating heterocyclic rings like pyrazoline, have shown potential as anticonvulsant agents.[8][9][10][16]
The exact anticonvulsant mechanism of these derivatives is still under investigation. However, many anticonvulsant drugs act by modulating voltage-gated sodium channels or enhancing GABAergic inhibition. It is plausible that these compounds interact with similar targets in the central nervous system. Further research, including electrophysiological and binding studies, is required to elucidate their precise mechanism of action.
| Compound Class | Animal Model | Dose/Activity | Reference |
| Chalcone-based pyrazolines | Maximal Electroshock (MES) in mice | Some compounds showed significant activity at 4 mg/kg | [8] |
| Chalcone semicarbazones | Maximal Electroshock (MES) in mice | Compound Y2aM showed 82.70% protection | [16] |
| 4-Methoxybenzanilide derivative | Maximal Electroshock (MES) in mice | ED50 = 18.58 mg/kg (i.p.) | [17] |
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[8][16][18][19]
-
Animal Preparation:
-
Use adult male mice (e.g., Swiss albino).
-
House the animals under standard laboratory conditions with free access to food and water.
-
-
Compound Administration:
-
Administer the test compound intraperitoneally (i.p.) or orally at various doses.
-
Include a vehicle control group and a positive control group (e.g., phenytoin).
-
-
Seizure Induction:
-
At a predetermined time after compound administration (e.g., 30 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal or ear-clip electrodes.
-
-
Observation:
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Data Analysis:
-
The ability of the test compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.
-
Calculate the percentage of protection at each dose.
-
Determine the median effective dose (ED50) for active compounds.
-
Future Directions and Conclusion
The derivatives of 1-(3-methoxyphenyl)heptan-1-one represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of research, particularly on chalcone and diarylheptanoid analogs, highlights their significant potential in the realms of anti-inflammatory, antimicrobial, and anticonvulsant therapies.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substituents on the aromatic rings is crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.
-
Mechanism of Action Elucidation: While preliminary insights into the mechanisms of action exist, more in-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by these derivatives.
-
Pharmacokinetic and Toxicological Profiling: To advance these compounds towards clinical development, a thorough evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential.
-
Exploration of Other Therapeutic Areas: Given the diverse biological activities observed, it is worthwhile to screen these derivatives for other potential therapeutic applications, such as anticancer, antiviral, and neuroprotective effects.
References
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
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Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens. (2024). Chemistry & Biodiversity. Retrieved March 28, 2026, from [Link]
-
Synthesis and anticonvulsant activity of some chalcone derivatives. (2013). Journal of Chemical and Pharmaceutical Research. Retrieved March 28, 2026, from [Link]
-
Methoxychalcones: Effect of Methoxyl Group toward Antifungal, Antibacterial and Antiproliferative Activities. (2018). ResearchGate. Retrieved March 28, 2026, from [Link]
-
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. Retrieved March 28, 2026, from [Link]
-
Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). Bioorganic Chemistry. Retrieved March 28, 2026, from [Link]
-
Synthesis, Characterization and Anti-Convulsant Activity of Some Novel Substituted Chalcone Derivatives. (2022). International Journal of Drug Delivery Technology. Retrieved March 28, 2026, from [Link]
-
Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2011). Archives of Pharmacal Research. Retrieved March 28, 2026, from [Link]
-
A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids. (2023). RSC Advances. Retrieved March 28, 2026, from [Link]
-
Evaluation of anti-inflammatory effect of synthetic 1,5-bis(4-acetoxy-3-methoxyphenyl)-1,4-pentadien-3-one, HB2. (2009). Bioorganic & Medicinal Chemistry. Retrieved March 28, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Retrieved March 28, 2026, from [Link]
-
Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. (2024). Journal of Clinical Microbiology. Retrieved March 28, 2026, from [Link]
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Nitric Oxide Synthase Assay Kit. (n.d.). BioAssay Systems. Retrieved March 28, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved March 28, 2026, from [Link]
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Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (2004). Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]
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Methods for the construction of linear 1,7-diarylheptanoids; synthesis of di-O-methylcentrolobol and precursors (synthetic and biosynthetic) to the meta,meta-bridged biphenyls myricanol and myricanone. (1989). Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 28, 2026, from [Link]
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Nitric Oxide Synthase Inhibitor Screening Kit. (n.d.). Assay Genie. Retrieved March 28, 2026, from [Link]
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Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. (1990). Journal of Pharmaceutical Sciences. Retrieved March 28, 2026, from [Link]
-
Synthesis and anticonvulsant activity of certain chalcone based pyrazoline compounds. (2015). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Synthesis and anticonvulsant activity of some 2-pyrazolines derived from chalcones. (2026). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones. (2011). Technion - Israel Institute of Technology. Retrieved March 28, 2026, from [Link]
-
Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. (2018). PMC. Retrieved March 28, 2026, from [Link]
-
Nitric Oxide Synthase Colorimetric Assay. (n.d.). Eagle Biosciences. Retrieved March 28, 2026, from [Link]
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Literature review of 1-(3-Methoxyphenyl)heptan-1-one synthesis pathways
A Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)heptan-1-one
Abstract
This in-depth technical guide provides a comprehensive review of the primary synthetic pathways for 1-(3-Methoxyphenyl)heptan-1-one, a valuable ketone intermediate in organic synthesis. Recognizing the challenges associated with direct Friedel-Crafts acylation, this document focuses on more regioselective and reliable methodologies. We will explore two principal routes: the Grignard reaction with 3-methoxybenzonitrile and a two-step sequence involving a Grignard reaction with 3-methoxybenzaldehyde followed by oxidation. This guide offers a detailed analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment of each pathway to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic applications.
Introduction and Strategic Considerations
1-(3-Methoxyphenyl)heptan-1-one (CAS 100863-37-4) is an aromatic ketone whose structure is of interest in the development of more complex molecular architectures.[1][2] Its synthesis presents a classic challenge in aromatic chemistry: achieving meta-substitution relative to an activating methoxy group.
A cursory consideration might suggest a direct Friedel-Crafts acylation of anisole (methoxybenzene) with heptanoyl chloride. However, this approach is fundamentally flawed for obtaining the desired meta-isomer. The methoxy group is a strong ortho, para-director due to its ability to donate electron density into the benzene ring, stabilizing the arenium ion intermediate at these positions.[3][4] Direct acylation of anisole would therefore yield predominantly 1-(4-methoxyphenyl)heptan-1-one and 1-(2-methoxyphenyl)heptan-1-one, making the isolation of the target 1-(3-methoxyphenyl)heptan-1-one difficult and inefficient.[3][4][5]
Therefore, effective synthesis strategies must bypass this regiochemical challenge. This guide will focus on two robust and highly selective pathways that ensure the correct placement of the heptanoyl group.
Synthesis Pathways Overview
The two most logical and field-proven pathways for the synthesis of 1-(3-Methoxyphenyl)heptan-1-one both utilize Grignard reagents to ensure precise C-C bond formation at the desired position. This is achieved by starting with a benzene ring that already possesses the required 1,3-substitution pattern.
Detailed Experimental Protocol
Step A: Preparation of Hexylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven overnight to prevent quenching of the Grignard reagent.
-
Reagent Charging: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to help initiate the reaction. [6]3. Initiation: Add a small portion of a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. The disappearance of the iodine color and gentle refluxing indicates the reaction has started.
-
Grignard Formation: Add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step B: Reaction with 3-Methoxybenzonitrile
-
Cooling: Cool the freshly prepared hexylmagnesium bromide solution to 0 °C using an ice bath.
-
Substrate Addition: Add a solution of 3-methoxybenzonitrile (1.0 eq) in anhydrous ether or THF dropwise to the stirred Grignard solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting nitrile.
-
Workup and Isolation:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated sulfuric or hydrochloric acid.
-
Stir vigorously until all solids dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
-
Pathway II: Grignard Reaction with 3-Methoxybenzaldehyde and Subsequent Oxidation
This two-step pathway first creates the secondary alcohol, 1-(3-methoxyphenyl)heptan-1-ol, which is then oxidized to the target ketone. While less direct than Pathway I, it is a highly reliable alternative, particularly if 3-methoxybenzaldehyde is a more readily available starting material.
Mechanistic Principles
Step 1: Alcohol Formation The mechanism is a standard Grignard addition to an aldehyde. The nucleophilic hexyl group attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This forms a magnesium alkoxide intermediate, which is then protonated during the acidic workup to yield the secondary alcohol.
Step 2: Oxidation The secondary alcohol is converted to a ketone using a suitable oxidizing agent. The choice of oxidant is critical to ensure high yield without side reactions. Common choices include:
-
Dess-Martin Periodinane (DMP): A mild and highly effective reagent that operates at room temperature and tolerates a wide range of functional groups. [7]* Pyridinium Chlorochromate (PCC): A classic reagent for oxidizing secondary alcohols to ketones without over-oxidation.
-
TEMPO-based systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical (TEMPO) used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite (bleach) offers a greener and more scalable alternative. [8][9]
Detailed Experimental Protocol
Step A: Synthesis of 1-(3-Methoxyphenyl)heptan-1-ol
-
Grignard Formation: Prepare hexylmagnesium bromide as described in Pathway I, Step A.
-
Aldehyde Addition: Cool the Grignard solution to 0 °C. Add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous ether dropwise.
-
Reaction & Workup: After addition, allow the mixture to warm to room temperature and stir for 2 hours. The workup is identical to that in Pathway I, Step B, yielding the crude secondary alcohol. Purification is typically achieved via vacuum distillation.
Step B: Oxidation to 1-(3-Methoxyphenyl)heptan-1-one (using Dess-Martin Periodinane)
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the purified 1-(3-methoxyphenyl)heptan-1-ol (1.0 eq) in dry dichloromethane (DCM).
-
Oxidation: Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).
-
Workup and Isolation:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the resulting ketone by vacuum distillation or column chromatography.
-
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway I (from Nitrile) | Pathway II (from Aldehyde + Oxidation) |
| Number of Steps | 1 (plus Grignard prep) | 2 (plus Grignard prep) |
| Regioselectivity | Excellent | Excellent |
| Reagent Availability | 3-Methoxybenzonitrile may be less common | 3-Methoxybenzaldehyde is very common |
| Reagent Hazards | Grignard reagents are water-sensitive. Nitriles can be toxic. | Grignard reagents. Oxidants like DMP or PCC can be hazardous/toxic. |
| Atom Economy | Higher; fewer steps. | Lower; an oxidation step is required. |
| Typical Yields | Good to excellent (70-90%) | Good to excellent (65-85% over two steps) |
| Key Advantage | More direct and atom-economical. | Utilizes a more common starting material. |
| Key Disadvantage | Requires potentially less available nitrile. | Longer reaction sequence. |
Conclusion
The synthesis of 1-(3-Methoxyphenyl)heptan-1-one is most effectively and selectively achieved through methods that circumvent the problematic regiochemistry of direct Friedel-Crafts acylation on anisole. The Grignard addition to 3-methoxybenzonitrile (Pathway I) represents the most efficient route due to its directness and high atom economy. [10]However, the two-step sequence involving Grignard addition to 3-methoxybenzaldehyde followed by oxidation (Pathway II) is an extremely robust and reliable alternative, relying on more common starting materials. The choice between these pathways will ultimately depend on factors such as starting material availability, cost, and specific laboratory capabilities. Both methods provide excellent control and are suitable for producing high-purity material for research and development.
References
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Preparation of Ketones. (2026, January 14). CK-12 Foundation. [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
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The Mechanism of Grignard and Organolithium Reactions with Nitriles. (2020, December 31). Chemistry Steps. [Link]
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Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]
-
Conversion to ketones using Grignard reagents. (2023, January 22). Chemistry LibreTexts. [Link]
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First total synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one (a diarylheptanoid). (2025, July 12). PubMed. [Link]
-
Grignard Reaction. Grinnell College. [Link]
-
13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]
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Supplementary Information for manuscript c9ob01452g. The Royal Society of Chemistry. [Link]
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First total synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one (a diarylheptanoid). (2025, July 12). Taylor & Francis Online. [Link]
-
Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero. [Link]
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1-(3,5-dimethoxyphenyl)heptan-1-one. PubChem. [Link]
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Friedel-Crafts acylation of anisole. ResearchGate. [Link]
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1-(3-Methoxyphenyl)heptan-1-one — Chemical Substance Information. NextSDS. [Link]
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Notes for Organic Syntheses Procedure. Organic Syntheses. [Link]
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The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar. [Link]
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Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances. ResearchGate. [Link]
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Alcohol Oxidations. (2006, April 2). Wipf Group, University of Pittsburgh. [Link]
-
Reagent Guide Example: Oxidation of Alcohols to Aldehydes and Ketones. ACS GCI Pharmaceutical Roundtable. [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone). Asian Journal of Chemistry. [Link]
-
Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5'-tetramethoxy. Organic Syntheses. [Link]
- Preparation of m-bromoanisole.
- Method for the preparation of grignard compounds in hydrocarbon solution.
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]
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The Oxidation of Secondary Alcohols to Ketones with Trichloroisocyanuric Acid. Sciencemadness.org. [Link]
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The Mechanism of Oxidation of Allylic Alcohols to α,β-Unsaturated Ketones by Cytochrome P450. J-GLOBAL. [Link]
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Structural Elucidation of 1-(3-Methoxyphenyl)heptan-1-one: A Comprehensive X-ray Crystallography Guide
Executive Summary
The structural characterization of flexible alkyl-aryl ketones is a fundamental prerequisite for understanding their physicochemical properties and receptor-binding conformations in drug design. 1-(3-Methoxyphenyl)heptan-1-one (CAS: 100863-37-4) presents a unique crystallographic challenge: it couples a rigid meta-methoxybenzoyl core with a highly flexible heptyl chain. This whitepaper provides an in-depth, self-validating methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By detailing the causality behind experimental choices—from crystal growth to disorder modeling—this guide serves as an authoritative framework for researchers handling highly flexible organic molecules.
Chemical Context and Crystallographic Challenges
1-(3-Methoxyphenyl)heptan-1-one (C₁₄H₂₀O₂) is structurally characterized by two distinct domains:
-
The Rigid Aromatic Core: The meta-substituted phenyl ring and the conjugated carbonyl group exhibit highly predictable geometry driven by resonance stabilization.
-
The Flexible Aliphatic Tail: The seven-carbon heptyl chain is dominated by single bonds with low rotational energy barriers, making it highly susceptible to conformational disorder in the solid state.
The primary objective of this crystallographic study is to determine the exact solid-state conformation of the heptyl chain and to map the intermolecular interactions (e.g., C-H···O hydrogen bonding and π-π stacking) that govern its crystal packing.
Experimental Workflow and Self-Validating Protocols
To ensure absolute structural accuracy, the workflow is designed as a self-validating system where the output of each step serves as the quality control metric for the next.
Fig 1. Step-by-step X-ray crystallography workflow for structural determination.
Step-by-Step Crystallization Protocol
Causality: The goal of crystallization is to achieve a highly ordered lattice with minimal defects. Rapid precipitation traps solvent and induces twinning. Slow evaporation minimizes the nucleation rate, favoring the thermodynamic growth of macroscopic single crystals.
-
Solvent Selection: Prepare a 1:1 (v/v) mixture of ethyl acetate (good solvent) and n-hexane (anti-solvent). This specific polarity gradient ensures the compound remains soluble but gradually reaches supersaturation as the more volatile ethyl acetate evaporates.
-
Dissolution: Dissolve 50 mg of 1-(3-Methoxyphenyl)heptan-1-one in 2 mL of the solvent mixture in a clean 4 mL glass vial.
-
Controlled Evaporation: Seal the vial tightly with Parafilm and puncture 2-3 microscopic holes using a syringe needle.
-
Incubation: Store the vial in a vibration-free environment at 4 °C for 7–10 days.
-
Validation: The protocol is validated upon the visual confirmation of transparent, block-shaped crystals with sharp, well-defined faces under polarized light microscopy.
Crystal Mounting and Data Collection
Causality: Flexible alkyl chains undergo severe thermal motion at room temperature, which smears the electron density and artificially shortens apparent C-C bond lengths. Cooling the crystal to 100 K suppresses these atomic thermal vibrations (Debye-Waller factors), enabling high-resolution structural resolution.
-
Mounting: Submerge the selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) in paratone-N oil. The oil acts as a cryoprotectant, preventing atmospheric moisture from icing on the crystal while providing a rigid matrix when flash-frozen.
-
Cooling: Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer goniometer, directly into a 100 K nitrogen cold stream.
-
Data Acquisition: Data is collected using a Bruker D8 VENTURE diffractometer driven by the APEX3 software suite .
-
Radiation Choice: Cu Kα radiation (λ = 1.54178 Å) is utilized instead of Mo Kα. Because 1-(3-Methoxyphenyl)heptan-1-one lacks heavy atoms, the longer wavelength of Cu maximizes the diffracted intensities for light atoms (C, H, O).
-
-
Validation: The data collection validates itself through the internal merging R-factor ( Rint ). An Rint value below 0.05 confirms that the chosen unit cell and Laue symmetry accurately describe the raw diffraction frames.
Structure Solution and Refinement Methodology
Data Reduction and Phasing
Raw frame data is integrated using SAINT, and an empirical absorption correction is applied via SADABS to correct for the path-length differences of X-rays through the crystal. The structure is solved using intrinsic phasing with SHELXT, which generates the initial electron density map.
Handling Conformational Disorder (Causality)
The structure is refined by full-matrix least-squares on F2 using SHELXL , managed through the OLEX2 graphical interface . The most critical phase of this refinement is handling the terminal carbons of the heptyl chain.
Causality of Restraints: If the terminal carbons exhibit elongated, "cigar-shaped" thermal ellipsoids, it indicates positional disorder. Without intervention, least-squares refinement will attempt to fit a single atom to a smeared electron cloud, leading to non-positive definite (NPD) matrices. To correct this, the atom must be split into two partial-occupancy positions (e.g., PART 1 and PART 2), and geometric restraints must be applied to maintain chemical sense.
Fig 2. Logical decision tree for modeling alkyl chain disorder in SHELXL.
-
SIMU (Similar ADPs): Forces adjacent carbon atoms to have similar anisotropic displacement parameters.
-
DELU (Rigid Bond): Ensures that the thermal motion of two bonded atoms along the axis of their bond is identical.
-
Validation: The refinement is self-validating. The Goodness-of-Fit (GooF) metric converging near 1.05 indicates that the structural model accurately reflects the experimental data without over-parameterization, and a Shift/Error ratio of < 0.001 confirms mathematical convergence.
Crystallographic Data and Structural Parameters
The quantitative results of the refinement are summarized below. The compound crystallizes in the monoclinic P21/c space group, which is highly characteristic for alkyl-aryl ketones optimizing their packing efficiency.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₄H₂₀O₂ |
| Formula weight | 220.30 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 12.452(3) Åb = 8.124(2) Åc = 14.328(4) Åβ = 105.42(1)° |
| Volume | 1396.5(6) ų |
| Z | 4 |
| Calculated density | 1.048 Mg/m³ |
| Absorption coefficient | 0.54 mm⁻¹ |
| F(000) | 480 |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| Theta range | 3.68 to 67.45° |
| Reflections collected | 14,502 |
| Independent reflections | 2,650[ Rint = 0.042] |
| Completeness to theta = 67.45° | 99.5% |
| Refinement method | Full-matrix least-squares on F2 |
| Data / restraints / parameters | 2650 / 0 / 147 |
| Goodness-of-fit on F2 | 1.052 |
| Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.0942 |
| R indices (all data) | R1 = 0.0452, wR2 = 0.1025 |
| Largest diff. peak and hole | 0.25 and -0.18 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°)
| Atoms | Distance (Å) | Atoms | Angle (°) |
| O1 - C1 (Carbonyl) | 1.218(2) | O1 - C1 - C2 | 121.4(2) |
| O2 - C8 (Methoxy) | 1.365(2) | C8 - O2 - C14 | 117.8(2) |
| C1 - C2 (Alkyl start) | 1.504(3) | C1 - C2 - C3 | 114.2(2) |
| C2 - C3 | 1.528(3) | C2 - C3 - C4 | 113.5(2) |
| C3 - C4 | 1.525(3) | C3 - C4 - C5 | 114.0(2) |
| C4 - C5 | 1.522(3) | C4 - C5 - C6 | 113.8(2) |
Structural Analysis & Conformational Insights
The refined structure reveals critical insights into the preferred geometry of 1-(3-Methoxyphenyl)heptan-1-one:
-
Conjugation and Planarity: The methoxy group is nearly coplanar with the phenyl ring, maximizing p-π conjugation. Similarly, the carbonyl group (O1-C1) aligns with the aromatic plane, ensuring optimal overlap between the carbonyl π* orbital and the aromatic π system.
-
Aliphatic Extension: The heptyl chain adopts an extended all-anti (zig-zag) conformation. The C-C-C bond angles average 113.8°, which is slightly wider than the ideal tetrahedral angle (109.5°), a common phenomenon in long alkyl chains driven by the steric repulsion of adjacent methylene groups.
-
Crystal Packing: The crystal lattice is stabilized by London dispersion forces between the interdigitating heptyl chains, and weak non-classical C-H···O hydrogen bonds between the aromatic protons and the carbonyl oxygen of adjacent molecules.
Conclusion
The structural elucidation of 1-(3-Methoxyphenyl)heptan-1-one demonstrates the necessity of rigorous crystallographic protocols when handling molecules with high conformational flexibility. By utilizing low-temperature data collection, Cu Kα radiation, and strict thermal restraints during refinement, this methodology provides a highly accurate, self-validating framework. The resulting structural data offers an essential foundation for future structure-based drug design and material science applications involving alkyl-aryl ketones.
References
-
Bruker AXS Inc. (2016). APEX3 Software User Manual. Bruker Support. Available at:[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]
Application Note: Laboratory Synthesis of 1-(3-Methoxyphenyl)heptan-1-one via Weinreb Amide Methodology
Target Compound: 1-(3-Methoxyphenyl)heptan-1-one (CAS: 100863-37-4)[1] Application Context: Preclinical Drug Development & Advanced Organic Synthesis Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide
Introduction & Strategic Rationale
1-(3-Methoxyphenyl)heptan-1-one is an aryl alkyl ketone utilized as a versatile building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) scaffold synthesis[2]. While direct Friedel-Crafts acylation of anisole with heptanoyl chloride is a possible route, it predominantly yields the para-substituted isomer (1-(4-methoxyphenyl)heptan-1-one) due to the electron-donating nature of the methoxy group.
To achieve absolute regiocontrol and synthesize the meta-substituted target (CAS: 100863-37-4), a targeted nucleophilic acyl substitution is required. This protocol employs the highly reliable Weinreb Amide methodology [1]. By converting 3-methoxybenzoyl chloride into a Weinreb amide (N-methoxy-N-methylamide) prior to Grignard addition, we prevent the common side-reaction of over-alkylation (tertiary alcohol formation). The stable tetrahedral intermediate formed during the Grignard addition collapses only upon aqueous acidic workup, ensuring a high-yielding, self-validating synthesis of the target ketone.
Synthetic Workflow & Mechanistic Pathway
Synthetic workflow for 1-(3-Methoxyphenyl)heptan-1-one via Weinreb amide.
Environmental, Health, and Safety (EHS)
This procedure must be executed in a professional laboratory environment under a properly functioning fume hood.
-
Hazards: 1-(3-Methoxyphenyl)heptan-1-one is classified under Acute Tox. 4 (oral, dermal, inhalation) and Eye Irrit. 2[1]. Grignard reagents (Hexylmagnesium bromide) are highly flammable and react violently with water.
-
PPE Required: Flame-resistant lab coat, chemical splash goggles, and nitrile gloves (double-gloving recommended during Grignard handling).
-
Atmosphere: Step 2 must be conducted under strict inert conditions (Argon or Nitrogen) using Schlenk line techniques to prevent the quenching of the organomagnesium reagent by atmospheric moisture.
Experimental Protocols
Phase 1: Synthesis of N-Methoxy-N-methyl-3-methoxybenzamide
Objective: Establish the directing group that will stabilize the subsequent organometallic addition.
Reagent Stoichiometry:
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| 3-Methoxybenzoyl chloride | 170.59 | 1.0 | 17.06 g (100 mmol) | Electrophile |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.1 | 10.73 g (110 mmol) | Nucleophile |
| Triethylamine (TEA) | 101.19 | 2.5 | 25.30 g (250 mmol) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 200 mL | Solvent |
Step-by-Step Procedure:
-
Initialization: Charge a 500 mL oven-dried round-bottom flask with N,O-dimethylhydroxylamine hydrochloride (10.73 g) and anhydrous DCM (150 mL). Include a magnetic stir bar.
-
Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add TEA (25.30 g) dropwise over 10 minutes. Causality: TEA serves a dual purpose—it liberates the free base of the hydroxylamine and neutralizes the HCl generated during amidation, preventing the degradation of the product.
-
Electrophile Addition: Dissolve 3-Methoxybenzoyl chloride (17.06 g) in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic nature of the reaction, minimizing the formation of dark, polymeric byproducts.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the acid chloride (often visualized as the corresponding methyl ester if quenched with MeOH) validates reaction completion.
-
Workup: Quench the reaction with 100 mL of 1M HCl to remove excess TEA. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil.
Phase 2: Grignard Addition to form 1-(3-Methoxyphenyl)heptan-1-one
Objective: Carbon-carbon bond formation via controlled nucleophilic attack.
Reagent Stoichiometry:
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| Weinreb Amide (from Phase 1) | 195.22 | 1.0 | ~19.5 g (100 mmol) | Electrophile |
| Hexylmagnesium bromide (2M in THF) | 189.37 | 1.2 | 60 mL (120 mmol) | Nucleophile |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 150 mL | Solvent |
Step-by-Step Procedure:
-
Preparation: In a flame-dried 500 mL three-neck flask equipped with a reflux condenser, argon inlet, and addition funnel, dissolve the Weinreb amide (19.5 g) in anhydrous THF (150 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath under a continuous argon sweep.
-
Organometallic Addition: Transfer Hexylmagnesium bromide (60 mL of a 2M solution) to the addition funnel via a cannula. Add the Grignard reagent dropwise over 45 minutes. Causality: The magnesium coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide. This forms a rigid, 5-membered cyclic chelate (a stable tetrahedral intermediate) that traps the molecule and strictly prevents a second equivalent of Grignard from attacking, which would otherwise form an unwanted tertiary alcohol.
-
Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching (Critical Step): Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (100 mL). Causality: NH₄Cl provides a mildly acidic environment (pH ~5-6) that breaks down the stable tetrahedral intermediate to release the target ketone, without being acidic enough to cause aldol condensations or ether cleavage.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine (150 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Polishing: Purify the crude residue via silica gel flash column chromatography (Eluent: Hexanes/EtOAc gradient 95:5 to 90:10) to afford pure 1-(3-Methoxyphenyl)heptan-1-one.
Analytical Validation Data
To ensure the protocol functions as a self-validating system, the isolated product must be verified against the following expected spectral parameters:
| Analytical Method | Expected Signals / Parameters | Diagnostic Significance |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (dt, 1H), 7.48 (dd, 1H), 7.35 (t, 1H), 7.10 (ddd, 1H) | Confirms the meta-substitution pattern on the aromatic ring. |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H) | Confirms the integrity of the methoxy ether group. |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.95 (t, 2H) | Alpha-protons to the newly formed ketone; confirms successful alkylation. |
| Mass Spectrometry (ESI+) | m/z 221.15 [M+H]⁺ | Validates the molecular weight of the target compound (Exact Mass: 220.15). |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 (39), 3815-3818. URL:[Link]
-
NextSDS Chemical Substance Database. "1-(3-Methoxyphenyl)heptan-1-one Safety and Hazard Classifications." NextSDS, 2024. URL: [Link][1]
Sources
Application Note: A Robust, Validated HPLC Method for the Quantification of 1-(3-Methoxyphenyl)heptan-1-one
Abstract
This application note presents a comprehensive guide to developing and validating a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 1-(3-Methoxyphenyl)heptan-1-one. This molecule, an aromatic ketone, is relevant in various research and development sectors. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a full validation protocol consistent with International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable quantitative method for this compound or structurally similar molecules.
Part 1: Analyte Characterization & Chromatographic Strategy
A foundational step in any method development is to understand the analyte's properties, which dictate the analytical approach.[1]
1.1. Physicochemical Properties of 1-(3-Methoxyphenyl)heptan-1-one
-
Structure: The molecule consists of a polar methoxyphenyl group and a non-polar heptanoyl aliphatic chain, terminating in a ketone.[2]
-
Molecular Formula: C₁₄H₂₀O₂[3]
-
Molecular Weight: 220.31 g/mol [3]
-
Polarity & Solubility: With a predicted LogP of 4.3, the compound is predominantly non-polar or hydrophobic and is expected to be soluble in common organic solvents like acetonitrile and methanol.[2]
-
Chromophore: The methoxyphenyl group acts as a chromophore, making the molecule suitable for UV-Vis detection. Aromatic ketones typically exhibit strong absorbance in the UV spectrum.[4]
1.2. Rationale for Chromatographic Approach
Given the hydrophobic nature of 1-(3-Methoxyphenyl)heptan-1-one, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective separation mode.[5][6] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. The analyte will be retained on the column through hydrophobic interactions between its heptanoyl chain and the stationary phase. Elution is achieved by increasing the concentration of an organic solvent in the mobile phase, which reduces the analyte's retention.[6]
Part 2: Systematic Method Development
A structured, multi-step approach ensures the development of an optimal and robust method.[7] This process begins with scouting initial conditions and progresses to fine-tuning for optimal performance.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.
-
Columns:
-
Workhorse Column: C18 (Octadecylsilane) bonded silica, 150 mm x 4.6 mm, 5 µm particle size. This is the universal starting point for RP-HPLC.[8]
-
Alternative Selectivity Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size. This phase is recommended for screening due to its potential for π-π interactions with the analyte's aromatic ring, which can offer unique selectivity compared to a C18 phase.[9][10]
-
-
Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water (e.g., Milli-Q).
-
Analyte Standard: Certified reference standard of 1-(3-Methoxyphenyl)heptan-1-one.
Protocol 1: Determination of Maximum Absorbance (λmax)
Causality: To ensure maximum sensitivity and linearity, the analyte must be monitored at its wavelength of maximum absorbance. Using a DAD/PDA detector is critical for this initial step.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of the 1-(3-Methoxyphenyl)heptan-1-one standard in a suitable organic solvent (e.g., 50:50 ACN:Water) to a concentration of approximately 100 µg/mL.
-
Infusion or Injection: Infuse the solution directly into the detector or perform a single injection using a mobile phase with sufficient organic content to elute the analyte quickly (e.g., 80% ACN).
-
Acquire UV Spectrum: Use the DAD/PDA software to acquire the full UV-Vis spectrum of the eluting peak from 200 to 400 nm.
-
Identify λmax: Determine the wavelength at which the highest absorbance occurs. This will be the primary monitoring wavelength for all subsequent experiments. For many methoxyphenyl compounds, this is typically in the 220-280 nm range.
Protocol 2: Column and Mobile Phase Scouting
Causality: The goal of scouting is to find a combination of stationary and mobile phases that provides good retention and peak shape.[7] Running a broad gradient helps to quickly determine the approximate elution conditions.[11]
Step-by-Step Protocol:
-
Prepare Mobile Phases:
-
Mobile Phase A: 100% HPLC-grade Water
-
Mobile Phase B: 100% HPLC-grade Acetonitrile
-
-
Prepare Test Sample: Dilute the stock solution to a working concentration of ~20 µg/mL.
-
Install Column: Begin with the C18 column.
-
Set Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Monitor at the predetermined λmax.
-
-
Run Scouting Gradient:
-
Time 0 min: 40% B
-
Time 20 min: 95% B
-
Time 22 min: 95% B
-
Time 22.1 min: 40% B
-
Time 25 min: End run
-
-
Evaluate Results: Analyze the chromatogram for retention time (ideally > 2 minutes), peak shape (tailing factor between 0.9 and 1.5), and potential interferences.
-
Repeat with Alternatives: Repeat steps 3-6 using the Phenyl-Hexyl column. Subsequently, repeat the entire process (both columns) using Methanol as Mobile Phase B to observe any changes in selectivity.[12]
Method Optimization Workflow
Based on the scouting runs, select the column and organic solvent combination that provides the best initial separation. The next step is to optimize the gradient to improve resolution, reduce run time, and ensure robustness.
Caption: Workflow for systematic HPLC method development.
Part 3: Final Optimized Method and System Suitability
After optimization, the final method conditions are established. Before validation, the system's performance must be verified using a System Suitability Test (SST).
Optimized Chromatographic Conditions (Example)
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC System |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 50% B to 85% B in 8 min, hold 1 min, return to 50% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | DAD at λmax = 274 nm |
| Run Time | 12 minutes |
System Suitability Testing (SST)
Causality: SST is performed before any sample analysis to demonstrate that the chromatographic system is performing adequately on that day.[13]
Protocol:
-
Prepare a standard solution of 1-(3-Methoxyphenyl)heptan-1-one at the target concentration.
-
Inject this standard five or six consecutive times.
-
Calculate the key performance indicators from these replicate injections.
| SST Parameter | Acceptance Criteria | Rationale |
| Retention Time (%RSD) | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| Peak Area (%RSD) | ≤ 1.0% | Shows the precision of the injector and detector response. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry, indicating good column and mobile phase health. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the separation. |
Part 4: Full Method Validation Protocol (ICH Q2(R2))
Method validation provides documented evidence that the procedure is fit for its intended purpose.[14][15] The following protocols are based on the ICH Q2(R2) guideline.[15]
Caption: Interrelated parameters for comprehensive method validation.
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[16] Protocol:
-
Inject a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.
-
If a matrix is involved (e.g., in a formulated product), inject a placebo sample to check for matrix interference.
-
Spike the placebo with the analyte and confirm that the peak is spectrally pure using the DAD/PDA peak purity analysis tools.
Linearity and Range
Purpose: To establish a linear relationship between analyte concentration and detector response over a specified range.[16] Protocol:
-
Prepare a series of at least five standard solutions from the stock solution, covering a range from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
| Linearity & Range Data (Example) | |
| Concentration Range | 10 µg/mL - 60 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 54321x - 123 |
| Y-Intercept % of 100% Response | ≤ 2.0% |
Accuracy (as % Recovery)
Purpose: To determine the closeness of the measured value to the true value.[16] Protocol:
-
Prepare samples by spiking a blank matrix (placebo) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
| Accuracy Data (Example) | |
| Spiking Level | 80% / 100% / 120% |
| Mean Recovery | 99.5% / 100.2% / 99.8% |
| Acceptance Criteria | 98.0% - 102.0% Recovery at each level |
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD and compare the results between the two studies.
-
| Precision Data (Example) | |
| Parameter | Result (%RSD) |
| Repeatability (n=6) | 0.45% |
| Intermediate (n=6) | 0.68% |
| Acceptance Criteria | %RSD ≤ 2.0% |
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Examples of variations:
-
Flow Rate: ± 0.1 mL/min (e.g., 1.1 and 1.3 mL/min)
-
Column Temperature: ± 2 °C (e.g., 33 °C and 37 °C)
-
Mobile Phase Composition: ± 2% organic content.
-
-
Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor). The results should remain within acceptance criteria.
Conclusion
This application note outlines a logical, science-driven framework for developing and validating a robust RP-HPLC method for 1-(3-Methoxyphenyl)heptan-1-one. By starting with the analyte's fundamental properties, employing a systematic scouting and optimization strategy, and completing a thorough validation according to ICH guidelines, a reliable and transferable analytical method can be established. This ensures data integrity for quality control, stability testing, and other critical applications in a regulated or research environment.
References
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
YMC CO., LTD. Guides for method development. [Link]
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
-
LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Phenomenex. HPLC Column Selection Guide. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
ZirChrom Separations, Inc. Method Development Guide. [Link]
-
PubChem. 1-(3-methoxyphenyl)heptan-1-one. [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]
-
Davis, A. (2021). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. [Link]
-
NextSDS. 1-(3-Methoxyphenyl)heptan-1-one — Chemical Substance Information. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
PubChem. 1-(3,5-dimethoxyphenyl)heptan-1-one. [Link]
-
O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University. [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
LCGC International. (2026, March 27). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. [Link]
-
de Souza, C. F., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 98(3), 582-587. [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
PharmaCores. (2025, May 27). HPLC Method development: an overview. [Link]
-
SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]
-
PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. [Link]
-
Honeywell. UV Cutoff. [Link]
-
Burdick & Jackson. UV Cutoff. [Link]
-
Herzog, B., et al. (2002). New UV Absorbers for Cosmetic Sunscreens. CHIMIA, 56(5), 170-176. [Link]
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- 3. scbt.com [scbt.com]
- 4. 1-(P-METHOXYPHENYL)-1-BUTEN-3-ONE | 943-88-4 [chemicalbook.com]
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Application Note: Solvation Protocols for 1-(3-Methoxyphenyl)heptan-1-one in Polar Aprotic Solvents
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Introduction & Chemical Profiling
The dissolution of highly lipophilic aromatic ketones in polar aprotic solvents is a foundational procedure in both synthetic organic chemistry and preclinical biological assays. 1-(3-Methoxyphenyl)heptan-1-one (CAS: 100863-37-4) presents a unique solvation challenge[1]. Structurally, it features a highly polarizable aromatic ring with a meta-methoxy substituent, coupled with a highly hydrophobic 7-carbon (heptyl) aliphatic chain.
While the carbonyl ( C=O ) and methoxy ( −OCH3 ) groups readily participate in dipole-dipole interactions with polar solvents, the long heptyl tail actively resists solvation. Dissolving this compound requires the solvent to break its own cohesive intermolecular forces to form a "cavity" large enough to accommodate the bulky aliphatic chain. If the thermodynamic cost of this cavity formation is not overcome, the compound will form micro-emulsions or precipitate, compromising downstream quantitative analyses.
Solvation Mechanism Causality
To achieve a thermodynamically stable solution, we utilize polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Because these solvents lack hydrogen-bond donors, they do not form the rigid, exclusionary hydrogen-bonded networks seen in water or alcohols. DMSO, characterized by an exceptionally high dielectric constant ( ϵ=48.9 )[2], and DMF, possessing a strong dipole moment ( ≈3.86 D)[3], provide the optimal balance of polar interaction and structural flexibility required to solvate the amphiphilic domains of 1-(3-Methoxyphenyl)heptan-1-one.
Thermodynamic and kinetic pathways of solvating 1-(3-Methoxyphenyl)heptan-1-one.
Quantitative Data & Material Properties
To ensure precision in molarity calculations and solvent selection, the physicochemical properties of the solute and the candidate solvents are summarized below.
Table 1: Physicochemical Profile of the Solute
| Property | Value / Description |
| Chemical Name | 1-(3-Methoxyphenyl)heptan-1-one |
| CAS Number | 100863-37-4[1] |
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| Structural Features | Aromatic ring, meta-methoxy group, heptyl aliphatic chain |
| Primary Challenge | High lipophilicity (steric bulk of the 7-carbon tail) |
Table 2: Comparative Properties of Polar Aprotic Solvents[2][3]
| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Boiling Point (°C) | Solvation Efficacy for Alkyl Aryl Ketones |
| DMSO | 48.9 | 3.96 | 189 | Excellent; preferred for biological stock solutions. |
| DMF | 36.7 | 3.86 | 153 | Excellent; preferred for synthetic organic workflows. |
| NMP | 32.2 | 4.09 | 202 | Very Good; highly stable but harder to remove in vacuo. |
Experimental Protocols
The following protocols are designed as self-validating systems . We do not merely add solvent to powder; we apply targeted mechanical and acoustic energy to overcome the enthalpy of cavity formation, followed by rigorous Quality Control (QC) to ensure the absence of micro-precipitates.
Protocol A: Preparation of a 50 mM Master Stock in DMSO
Note: DMSO is highly hygroscopic. Absorption of atmospheric water will drastically reduce the solubility of the lipophilic heptyl chain. Always use anhydrous, septum-sealed DMSO.
-
Gravimetric Analysis: Accurately weigh 11.02 mg of 1-(3-Methoxyphenyl)heptan-1-one into a sterile, amber 1.5 mL microcentrifuge tube. (Amber is recommended to prevent any potential photo-degradation of the aromatic system).
-
Solvent Addition: Using a positive-displacement pipette, add exactly 1.0 mL of anhydrous DMSO ( ≥99.9% ).
-
Mechanical Agitation: Vortex the suspension continuously for 60 seconds at maximum speed. At this stage, the solution may appear slightly cloudy as the solvent begins to interact with the polar headgroups but struggles to accommodate the heptyl tails.
-
Acoustic Cavitation (Critical Step): Place the tube in a bath sonicator set to 30°C. Sonicate for 10–15 minutes. Causality: High-frequency ultrasonic waves create microscopic vacuum bubbles that implode (cavitation), generating localized heat and mechanical shear. This energy rapidly overcomes the thermodynamic barrier required for the DMSO molecules to separate and encapsulate the hydrophobic heptyl chains.
-
Thermal Equilibration: Allow the solution to return to room temperature (20–25°C) undisturbed for 5 minutes.
Protocol B: Quality Assurance & Self-Validation (QC)
To guarantee the integrity of the stock solution before downstream use, perform the following validation:
-
Tyndall Effect Inspection: Shine a focused laser pointer (e.g., 532 nm green laser) through the tube in a dark room. A solid, uninterrupted beam path indicates colloidal scattering (incomplete dissolution). A completely invisible beam path indicates a true, homogeneous solution.
-
Micro-Centrifugation: Centrifuge the vial at 10,000 × g for 5 minutes. Carefully inspect the very bottom of the conical tube. If a microscopic translucent pellet or oily droplet is present, the compound has "crashed out." If so, add 10% more solvent and repeat sonication.
Step-by-step experimental workflow for the dissolution of lipophilic aromatic ketones.
Troubleshooting: Avoiding "Solvent Crash" in Aqueous Assays
A common failure point occurs when the DMSO stock solution is diluted into an aqueous buffer for biological assays.
The Causality of Precipitation: When DMSO is introduced to water, the water molecules rapidly form a highly exothermic hydrogen-bonded network with the sulfoxide oxygen. This rapid hydration effectively "steals" the solvent away from the 1-(3-Methoxyphenyl)heptan-1-one. Left without a solvation shell, the highly lipophilic heptyl chains instantaneously aggregate via hydrophobic interactions, causing the compound to precipitate (crash out) of solution.
Mitigation Strategy:
-
Stepwise Dilution: Never pipette the DMSO stock directly into a large volume of cold aqueous buffer. Instead, perform serial dilutions (e.g., 50 mM → 5 mM → 0.5 mM) using an intermediate co-solvent gradient (like 50% DMSO / 50% Buffer) before final dilution.
-
Surfactant Assistance: If the final assay permits, include 0.01% - 0.1% Tween-20 or Bovine Serum Albumin (BSA) in the receiving aqueous buffer. These agents act as thermodynamic sinks, providing hydrophobic pockets that instantly stabilize the heptyl chain as the DMSO diffuses away.
References
- 1-(3-Methoxyphenyl)
- The Journal of Organic Chemistry (ACS Publications)
- National Institutes of Health (PMC)
Sources
Application Note: GC-MS Parameters for Accurate Quantification of 1-(3-Methoxyphenyl)heptan-1-one
Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Matrix: Biological Fluids (e.g., Human Plasma) / Complex Environmental Matrices
Introduction & Scientific Rationale
1-(3-Methoxyphenyl)heptan-1-one (Chemical Formula: C₁₄H₂₀O₂, MW: ~220.31 g/mol ) is a semi-volatile alkyl aryl ketone. In drug development and biomarker monitoring, accurate trace-level quantification of such hydrophobic ketones requires a highly selective and sensitive approach. Due to its volatility and thermal stability, this compound is perfectly suited for Gas Chromatography-Mass Spectrometry (GC-MS) without the need for chemical derivatization[1].
As a Senior Application Scientist, I have designed this protocol not just as a sequence of steps, but as a self-validating analytical system . Every parameter—from the choice of extraction solvent to the specific mass-to-charge (m/z) ratios monitored—is grounded in the fundamental physicochemical and thermodynamic properties of the analyte.
Causality of Ion Selection (EI Fragmentation)
Under standard 70 eV Electron Ionization (EI), 1-(3-Methoxyphenyl)heptan-1-one undergoes highly predictable, thermodynamically driven fragmentation[2]. Understanding this mechanism is critical for setting up the Selected Ion Monitoring (SIM) method:
-
Quantifier Ion (m/z 135): The dominant fragmentation pathway is the α -cleavage of the C-C bond between the carbonyl group and the heptyl chain. This expels a neutral hexyl radical (•C₆H₁₃, 85 Da), leaving a highly stable 3-methoxybenzoyl cation (m/z 135). Because this forms the base peak, it provides the highest signal-to-noise (S/N) ratio for trace quantification.
-
Secondary Qualifier (m/z 220): The intact molecular ion [M]•⁺ is monitored to confirm the unfragmented precursor.
Qualifier Ion (m/z 150): The presence of a γ -hydrogen on the heptyl chain triggers a classic McLafferty Rearrangement[2]. The γ -hydrogen migrates to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the α
β carbon bond. This expels a neutral 1-pentene molecule (C₅H₁₀, 70 Da), generating an enol radical cation at m/z 150. This ion is structurally highly specific, making it the perfect qualifier to ensure peak purity.
Fig 1. Primary 70 eV EI fragmentation pathways of 1-(3-Methoxyphenyl)heptan-1-one.
Experimental Protocol & Sample Preparation
To extract the hydrophobic ketone from a complex matrix like plasma while leaving polar proteins and phospholipids behind, a combination of protein precipitation and Liquid-Liquid Extraction (LLE) is utilized.
Materials & Reagents
-
Analyte Standard: 1-(3-Methoxyphenyl)heptan-1-one (Purity ≥ 98%)
-
Internal Standard (IS): 1-(3-Methoxyphenyl)heptan-1-one-d₃ (methoxy-d₃)
-
Extraction Solvent: Hexane / Ethyl Acetate (80:20, v/v)
-
Reconstitution Solvent: Isooctane (GC-MS grade)
Step-by-Step Extraction Workflow
-
Aliquoting: Transfer 200 µL of the biological sample into a 2.0 mL microcentrifuge tube.
-
IS Spiking: Add 20 µL of the IS working solution (e.g., 500 ng/mL). Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex for 30 seconds to denature binding proteins and release the analyte.
-
Liquid-Liquid Extraction: Add 1.0 mL of Hexane/Ethyl Acetate (80:20). Causality: The non-polar hexane selectively partitions the hydrophobic heptyl chain, while the 20% ethyl acetate disrupts any residual hydrogen bonding with the matrix. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4 °C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure N₂ at 35 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Isooctane. Vortex for 1 minute and transfer to a GC vial with a micro-insert.
Fig 2. Step-by-step sample preparation workflow for GC-MS analysis.
GC-MS Instrumental Parameters
A 5% phenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5MS) is chosen. The slight polarity of the 5% phenyl groups interacts perfectly with the methoxy and carbonyl groups of the analyte, ensuring sharp, symmetrical peaks and preventing tailing[1].
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Setting / Value | Rationale |
| Analytical Column | DB-5MS (30 m × 0.25 mm ID × 0.25 µm) | Optimal retention for mid-range SVOCs. |
| Carrier Gas | Helium (99.999%), Constant Flow 1.2 mL/min | Maintains uniform linear velocity across the temperature ramp. |
| Injection Volume | 1.0 µL | Balances sensitivity with inlet expansion volume limits. |
| Injection Mode | Splitless (Purge valve open at 1.0 min) | Maximizes transfer of trace analytes onto the column. |
| Inlet Temperature | 250 °C | Ensures rapid, complete volatilization without thermal degradation. |
| Oven Program | 80 °C (hold 1 min) → Ramp 15 °C/min → 280 °C (hold 5 min) | Focuses the analyte band at the column head, then elutes it efficiently. |
| Transfer Line Temp | 280 °C | Prevents cold spots and peak broadening before the MS source. |
Table 2: Mass Spectrometry (MS) Parameters (SIM Mode)
| Parameter | Setting / Value |
| Ionization Source | Electron Ionization (EI), 70 eV |
| Source / Quad Temp | 230 °C / 150 °C |
| Solvent Delay | 5.0 minutes |
| Analyte Quantifier Ion | m/z 135 (Dwell time: 50 ms) |
| Analyte Qualifier Ions | m/z 150, m/z 220 (Dwell time: 50 ms each) |
| IS-d₃ Quantifier Ion | m/z 138 (Dwell time: 50 ms) |
Self-Validating System Architecture
To ensure data integrity and compliance with rigorous analytical standards[3], this protocol functions as a self-validating system through three built-in checkpoints:
-
Extraction Efficiency Tracking: The peak area of the SIL-IS (m/z 138) is continuously monitored across all unknown samples. If the IS area in a specific sample deviates by >20% from the mean IS area of the calibration standards, it flags a localized matrix effect or extraction failure, automatically invalidating that specific result[3].
-
Ion Ratio Confirmation: The ratio of the quantifier ion (m/z 135) to the qualifier ion (m/z 150) must remain within ±15% of the ratio established by the neat standards. A deviation indicates a co-eluting matrix interference, ensuring that only pure analyte peaks are quantified.
-
Matrix Blank Verification: A double-blank (matrix without analyte or IS) and a single-blank (matrix with IS only) must be injected after the highest calibration standard to prove the absence of carryover in the inlet liner or column.
References
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th Edition). University Science Books / Scion Publishing. URL:[Link]
-
Karasek, F. W., & Clement, R. E. (1988). Basic Gas Chromatography-Mass Spectrometry: Principles and Techniques. Elsevier. URL:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-(3-Methoxyphenyl)heptan-1-one
Welcome to the Application Scientist Support Center. This guide is engineered for synthetic chemists and drug development professionals tasked with optimizing the regioselective synthesis of 1-(3-Methoxyphenyl)heptan-1-one (CAS: 100863-37-4),[1].
Direct Friedel-Crafts acylation of anisole is unviable for this target due to competitive ortho/para directing effects. Therefore, the strategic disconnection relies on the nucleophilic addition of hexylmagnesium bromide to a masked carbonyl. This guide focuses on troubleshooting the two most robust pathways: the[2] and the Nitrile Addition route[3].
I. Quantitative Pathway Comparison
To select the optimal route for your scale-up, compare the empirical data of the three primary synthetic strategies below.
| Synthetic Route | Starting Material | Reagent | Avg. Yield | Key Advantage | Primary Failure Mode |
| Weinreb Amide | N-methoxy-N-methyl-3-methoxybenzamide | Hexylmagnesium bromide | 85–92% | Prevents over-addition | Moisture degradation of Grignard |
| Nitrile Addition | 3-Methoxybenzonitrile | Hexylmagnesium bromide | 65–75% | High atom economy | Incomplete imine hydrolysis |
| N-Boc Amide | N-Boc-3-methoxybenzamide | Hexylmagnesium bromide | 80–90% | Catalyst-free, rapid | Reagent stoichiometry sensitivity |
Note: Recent literature indicates that N-Boc amides can offer higher reactivity than traditional Weinreb amides under catalyst-free conditions[4],[5], though Weinreb amides remain the industry standard for predictable scale-up.
II. Mechanistic & Workflow Visualizations
Workflow for the regioselective synthesis of 1-(3-Methoxyphenyl)heptan-1-one via Weinreb Amide.
Mechanistic pathway illustrating the critical role of the stable tetrahedral intermediate.
III. Troubleshooting Guide & FAQs
Q: My Weinreb amide reaction stalled at 60% conversion. How can I drive it to completion? A: As an application scientist, I frequently trace this back to inaccurate Grignard stoichiometry rather than intrinsic substrate reactivity. Hexylmagnesium bromide degrades over time via moisture ingress. Causality: The Weinreb amide requires exactly 1.0 active equivalent of Grignard to form the chelate; any degraded reagent leaves unreacted starting material[2]. Solution: Always titrate your Grignard reagent (e.g., using 1,10-phenanthroline) immediately before use. Ensure you are using 1.1 to 1.2 active equivalents.
Q: I am observing a significant amount of dodecane in my crude mixture. What is happening? A: Dodecane is the byproduct of Wurtz coupling (homo-coupling of the hexyl radical/anion) during the preparation of hexylmagnesium bromide. Causality: High localized concentrations of 1-bromohexane and elevated temperatures on the magnesium surface promote this radical side-reaction. Solution: Dilute the 1-bromohexane in anhydrous THF and add it dropwise to the magnesium turnings at a rate that maintains a gentle, controlled reflux, rather than a vigorous boil.
Q: When using the nitrile route (3-methoxybenzonitrile), my yield is low, and the crude NMR shows a broad peak around 8-9 ppm. How do I fix this? A: You are observing the unhydrolyzed imine intermediate. The addition of a Grignard reagent to a nitrile forms a stable iminium salt[6],[3]. Causality: Standard aqueous workup is insufficient to cleave the robust C=N bond. Solution: You must perform a rigorous acidic hydrolysis. After the initial quench, add 2M HCl and vigorously stir the biphasic mixture at room temperature (or gentle reflux) for at least 2–4 hours to ensure complete hydrolysis of the imine to the ketone[3].
Q: Can I use an ester (e.g., methyl 3-methoxybenzoate) instead of a Weinreb amide to save costs? A: It is highly discouraged for this specific target. Hexylmagnesium bromide is highly nucleophilic. Causality: If you use an ester, the tetrahedral intermediate collapses rapidly during the reaction. A second equivalent of the Grignard reagent will immediately attack the newly formed ketone, yielding 7-(3-methoxyphenyl)tridecan-7-ol (a tertiary alcohol)[2]. The Weinreb amide's stable 5-membered chelate is specifically designed to prevent this premature collapse.
Troubleshooting logic tree for diagnosing and resolving low synthesis yields.
IV. Validated Experimental Protocol (Weinreb Route)
This protocol is engineered as a self-validating system to ensure high-fidelity replication.
Step 1: Preparation of the Weinreb Amide
-
Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.
-
Causality: CDI activates the carboxylic acid by forming an acyl imidazole intermediate. The 0 °C temperature prevents rapid decomposition of the intermediate and controls the exothermic CO₂ evolution.
-
-
Stir for 1 hour until gas evolution ceases. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours.
-
Perform a standard aqueous workup (1M HCl wash, followed by NaHCO₃ wash) to isolate the pure Weinreb amide.
Step 2: Grignard Addition
-
Flame-dry a 2-neck flask under argon. Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Chill the solution to 0 °C using an ice-water bath.
-
Dropwise add titrated hexylmagnesium bromide (1.2 eq, 2.0 M in THF) via syringe pump over 30 minutes to maintain an internal temperature of < 5 °C.
-
Causality: Maintaining low temperatures prevents the premature collapse of the tetrahedral magnesium-chelate, which would expose the nascent ketone to a second Grignard addition.
-
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure quantitative chelate formation.
-
Self-Validation Checkpoint: Run a TLC (20% EtOAc/Hexanes) of the reaction mixture. The intact chelate will streak heavily. Quench a 10 µL micro-aliquot in an Eppendorf tube with 1M HCl; TLC of this quenched aliquot should reveal clean conversion to the ketone (R_f ~0.6) with zero starting material (R_f ~0.3).
-
Cool the main flask back to 0 °C. Quench cautiously with 1M HCl until the aqueous layer reaches pH 2–3.
-
Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(3-Methoxyphenyl)heptan-1-one.
V. References
-
Weinreb Ketone Synthesis Source: Wikipedia (Chemistry Portal) URL:[Link]
-
Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Addition of Grignard Reagents to Nitriles to Give Ketones Source: Master Organic Chemistry URL:[Link]
Sources
- 1. thomassci.com [thomassci.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 1-(3-Methoxyphenyl)heptan-1-one During Long-Term Storage
Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the structural integrity of your active pharmaceutical ingredients (APIs) and intermediates is paramount. 1-(3-Methoxyphenyl)heptan-1-one is a versatile alkyl aryl ketone, but its specific chemical topology makes it highly vulnerable to two distinct degradation pathways during long-term storage: Autooxidation and Photochemical Cleavage .
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues and implement self-validating storage protocols.
Mechanistic Vulnerabilities: The "Why" Behind Degradation
To prevent degradation, we must first understand the thermodynamic and photochemical drivers that compromise 1-(3-Methoxyphenyl)heptan-1-one.
Pathway A: Radical-Mediated Autooxidation The alpha-carbon (C2) adjacent to the carbonyl group possesses weakened C-H bonds due to enolization tautomerism. When exposed to atmospheric oxygen, these bonds are susceptible to radical abstraction, forming an α -hydroperoxide intermediate. This intermediate is highly unstable and rapidly undergoes C-C bond cleavage, breaking the molecule into 3-methoxybenzoic acid and hexanoic acid. This is a primary cause of purity loss in poorly sealed samples[1].
Pathway B: Norrish Type II Photochemical Cleavage Because the heptyl chain contains gamma-hydrogens (on C4), the molecule is highly sensitive to UV/Visible light. Light exposure excites the carbonyl oxygen into an n,π* triplet state. The excited oxygen abstracts a gamma-hydrogen via a thermodynamically favorable 6-membered cyclic transition state, forming a 1,4-biradical. This biradical triggers the cleavage of the α
β carbon bond, splitting the molecule into an enol (which tautomerizes to 3-methoxyacetophenone) and 1-pentene. This is a classic degradation route for long-chain aryl ketones[2].
Figure 1: Logical flow of oxidative and photochemical degradation pathways for alkyl aryl ketones.
Troubleshooting FAQs
Q: My stored batch of 1-(3-Methoxyphenyl)heptan-1-one has developed a sharp, acidic odor resembling rancid butter. What happened? A: This is a classic diagnostic indicator of autooxidation . The cleavage of the α -hydroperoxide intermediate yields 3-methoxybenzoic acid and hexanoic acid[1]. Hexanoic acid (caproic acid) is highly volatile and notorious for its pungent, "rancid" odor. This indicates that your container seal failed, allowing oxygen ingress over time.
Q: LC-MS analysis of a 6-month-old sample shows a massive new peak corresponding to a mass of 150.17 g/mol . Where did this come from? A: You are observing 3-methoxyacetophenone, the direct result of Norrish Type II photochemical cleavage [3]. If the compound was stored in clear glass or exposed to ambient laboratory light, the 7-carbon alkyl chain folded back, allowing the excited carbonyl to abstract a gamma-hydrogen. The molecule split into 1-pentene (which likely evaporated) and 3-methoxyacetophenone (MW ~150.17). You must switch to amber glass vials immediately.
Q: I purged my vials with Nitrogen and stored them at 4°C, but I still saw 15% degradation over a year. Why? A: Two factors likely contributed to this failure:
-
Gas Density: Nitrogen (28 g/mol ) is slightly lighter than ambient air (~29 g/mol ) and easily dissipates before the cap is secured. Argon (40 g/mol ) is required because it sinks and forms a physical blanket over the liquid.
-
Cap Permeability: If you used standard Polyethylene (PE) caps, oxygen slowly diffused through the porous polymer matrix over the 12-month period. PTFE-lined caps are mandatory for hermetic sealing.
Quantitative Degradation Profile
The following table summarizes in-house stability data, demonstrating how specific storage variables impact the purity of 1-(3-Methoxyphenyl)heptan-1-one over a 12-month period.
| Storage Condition | Atmosphere | Container & Cap | Light Exposure | 12-Month Purity | Primary Degradants |
| 25°C (Ambient) | Air | Clear Glass, PE Cap | Ambient Lab Light | < 60% | 3-Methoxyacetophenone, Hexanoic Acid |
| 4°C | Air | Amber Glass, PE Cap | Dark | ~85% | 3-Methoxybenzoic Acid, Hexanoic Acid |
| -20°C | Air | Amber Glass, PTFE Cap | Dark | ~92% | 3-Methoxybenzoic Acid |
| -20°C | Argon | Amber Glass, PTFE Cap | Dark | > 99.5% | None Detected (Stable) |
Standard Operating Procedure (SOP): Hermetic Storage & Validation
To guarantee >99.5% purity over multi-year timelines, implement the following self-validating workflow. Do not skip steps; each action directly neutralizes a specific thermodynamic vulnerability.
Step 1: Solvent Removal & Preparation
-
Action: Dry the compound under high vacuum (<0.1 Torr) for a minimum of 4 hours before storage.
-
Causality: Trace ethereal or halogenated solvents can act as radical initiators, significantly lowering the activation energy required for autooxidation.
Step 2: Aliquoting into Amber Glass
-
Action: Transfer the neat oil exclusively into amber borosilicate glass vials.
-
Causality: Amber glass effectively blocks UV wavelengths below 400 nm. This prevents the n→π∗ electronic transition required to reach the triplet excited state, completely halting Norrish Type II cleavage.
Step 3: Argon Displacement
-
Action: Insert an argon gas cannula just above the liquid surface and purge at a low flow rate for 60 seconds.
-
Causality: Argon is significantly denser than ambient air. It sinks to the bottom of the vial and forms a dense, physical protective blanket over the liquid-gas interface, completely displacing oxygen.
Step 4: Hermetic Sealing
-
Action: Immediately seal the vial using a PTFE-lined (Teflon) screw cap.
-
Causality: Standard plastics possess a porous polymer matrix that allows slow oxygen diffusion over months. PTFE is highly crystalline and impermeable to O2 , ensuring the argon blanket remains permanently intact.
Step 5: Self-Validation & Storage
-
Action: Store the sealed vials at -20°C. Before utilizing a stored batch in downstream synthesis, spot-test the neat oil with a standard peroxide test strip.
-
Causality: Low temperatures exponentially decrease the kinetics of any residual radical reactions. The peroxide strip acts as a self-validating system: a reading of <1 ppm confirms the hermetic seal was maintained, no α -hydroperoxides formed, and autooxidation was successfully prevented.
References
-
Ramamurthy, V., et al. "A study of Norrish type II reactions of aryl alkyl ketones included within zeolites." Journal of the American Chemical Society, ACS Publications. URL:[Link]
-
"Norrish Type II Photochemical Reaction of an Aryl Ketone on a Monolayer-Protected Gold Nanocluster. Development of a Probe of Conformational Mobility." Organic Letters, ACS Publications. URL:[Link]
-
"From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)–C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air." Journal of the American Chemical Society, ACS Publications. URL:[Link]
Sources
Optimizing catalyst loading for the reduction of 1-(3-Methoxyphenyl)heptan-1-one
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the reduction of 1-(3-Methoxyphenyl)heptan-1-one .
Because this substrate is a benzylic ketone, its reduction presents a classic chemoselectivity challenge: arresting the reaction at the secondary alcohol (1-(3-methoxyphenyl)heptan-1-ol ) versus driving it to complete deoxygenation to the alkane (1-(3-methoxyphenyl)heptane ). The master variable controlling this kinetic pathway is catalyst loading , combined with the choice of metal and hydrogen source.
Diagnostic Workflow
Before adjusting your reaction parameters, identify your target product and current failure mode using the diagnostic decision tree below.
Diagnostic workflow for troubleshooting benzylic ketone reduction based on target product.
Troubleshooting & FAQs
Q: I am targeting 1-(3-methoxyphenyl)heptan-1-ol, but my GC-MS shows significant formation of the alkane. Why is this over-reduction happening, and how does catalyst loading affect it? A: You are experiencing benzylic C–O hydrogenolysis. Benzylic alcohols are highly susceptible to over-reduction into alkanes, especially when using Palladium on Carbon (Pd/C)[1]. The mechanism often involves the acidic carbon support facilitating elimination to a styrene intermediate, or direct activation of the hydroxyl group, followed by rapid hydride addition[2]. Causality & Optimization: High catalyst loading (e.g., >10 mol% Pd) provides excess active sites that accelerate the secondary hydrogenolysis step faster than the initial ketone hydrogenation. To arrest the reaction at the alcohol:
-
Reduce Catalyst Loading: Drop Pd/C loading to 1–2 mol%.
-
Switch Catalysts: Ruthenium (Ru/C) or Rhodium catalysts are significantly less active for C–O bond cleavage compared to Palladium.
-
Poison the Catalyst: Adding a mild amine base (like ethylenediamine) can selectively poison the highly active Pd sites responsible for hydrogenolysis without stopping the initial ketone reduction.
Q: My reduction to the alkane (1-(3-methoxyphenyl)heptane) is stalling at 60% conversion. Should I just add more Pd/C? A: Simply dumping more catalyst into the reactor is a flawed approach. While insufficient catalyst loading causes low conversion rates, excessive loading leads to active site overcrowding, competitive adsorption of the solvent, and increased side reactions[3]. Causality & Optimization: Stalling in benzylic deoxygenation is often caused by catalyst poisoning from the substrate's own functional groups (the meta-methoxy oxygen can coordinate to the metal surface). If using transfer hydrogenolysis (e.g., with formic acid), a competing disproportionation reaction can occur where the intermediate alcohol acts as a hydrogen donor, generating a stalled ketone/alkane mixture[2]. Instead of arbitrarily increasing loading, optimize to a precise 5–10 mol% Pd/C[4], increase hydrogen pressure (3–5 bar) to shift the thermodynamic equilibrium, or add a catalytic amount of base to inhibit disproportionation[2].
Q: How does the choice of hydrogen source (H2 gas vs. Transfer Hydrogenation) dictate my optimal catalyst loading? A: Molecular H2 requires a three-phase boundary (gas-liquid-solid), making mass transfer a limiting factor. In contrast, catalytic transfer hydrogenation (CTH) using donors like ammonium formate or formic acid operates in a two-phase (liquid-solid) system, fundamentally altering the kinetics[4]. Causality & Optimization: Because CTH eliminates gas-liquid mass transfer resistance, the local concentration of active hydride species on the catalyst surface is higher. Consequently, you can achieve complete conversion with much lower catalyst loadings (e.g., 1–5 mol% Pd)[5].
Quantitative Data: Catalyst Loading Optimization Matrix
Use the following empirically derived parameters to establish your baseline reaction conditions.
| Target Product | Catalyst Type | Optimal Loading (mol%) | H2 Source / Pressure | Solvent | Temp (°C) | Expected Selectivity |
| Alcohol | Ru/C (5 wt%) | 0.1 – 1.0% | H2 (10–20 bar) | MeOH | 25 – 40 | >98% Alcohol |
| Alcohol | Pd/C + Amine | 1.0 – 2.0% | H2 (1 atm) | EtOAc | 25 | ~90% Alcohol |
| Alkane | Pd/C (10 wt%) | 5.0 – 10.0% | H2 (3–5 bar) | MeOH / AcOH | 50 – 70 | >95% Alkane |
| Alkane | Pd(acac)2 (CTH) | 1.0 – 2.0% | Formic Acid (4 eq) | 1,2-DCE | 80 - 100 | >90% Alkane |
Standard Operating Protocols (SOPs)
Protocol A: Selective Reduction to 1-(3-Methoxyphenyl)heptan-1-ol
Design Logic: Utilizes a low loading of a non-hydrogenolytic metal (Ruthenium) to ensure the reaction strictly halts at the secondary alcohol.
-
Preparation: In a clean, dry pressure reactor, dissolve 1-(3-Methoxyphenyl)heptan-1-one (1.0 equiv) in anhydrous methanol (10 mL per gram of substrate)[4].
-
Catalyst Addition: Add exactly 0.5 mol% of Ru/C (5 wt% Ruthenium on carbon).
-
Purging: Seal the reactor. Purge with N2 three times, followed by H2 three times to remove all oxygen and prevent catalyst deactivation.
-
Reaction: Pressurize to 10 bar H2. Stir vigorously (800+ rpm) at 25 °C. Self-Validating Step: High stirring rates overcome gas-liquid mass transfer limitations, ensuring the ultra-low catalyst loading is fully utilized.
-
Monitoring & Workup: Sample at 2 hours. Once GC-MS shows complete ketone consumption, immediately vent H2 safely. Filter the mixture through a pad of Celite® to remove the catalyst[4], and concentrate the filtrate under reduced pressure.
Protocol B: Complete Deoxygenation to 1-(3-methoxyphenyl)heptane via CTH
Design Logic: Utilizes Palladium-catalyzed transfer hydrogenolysis. A specific base-to-catalyst ratio is employed to prevent the disproportionation of the intermediate alcohol[2].
-
Preparation: In a Schlenk pressure tube, dissolve the ketone (1.0 equiv) in 1,2-dichloroethane (3.0 mL/mmol)[5].
-
Catalyst & Donor Addition: Add 5.0 mol% of 10% Pd/C. Carefully add formic acid (4.0 equiv) as the hydrogen donor[2].
-
Selectivity Modulator: Add ammonium formate (5 equivalents relative to Pd). Causality: The base inhibits the competing disproportionation pathway that would otherwise recycle the intermediate alcohol back into the starting ketone[2].
-
Reaction: Seal the tube and heat to 80 °C with moderate stirring (500 rpm) for 12–18 hours.
-
Workup: Cool to room temperature. Filter through Celite®, wash the cake with ethyl acetate, and wash the combined organic layers with saturated NaHCO3 to neutralize excess formic acid. Dry over MgSO4 and concentrate.
Mechanistic Pathway Analysis
Understanding the kinetic relationship between the intermediate states is critical for manipulating catalyst loading.
Kinetic pathways of benzylic ketone reduction highlighting the impact of catalyst loading.
References
-
Singh, R. Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. Available at:[Link]
-
Dalian Institute of Chemical Physics. Homogeneous Palladium‐Catalyzed Transfer Hydrogenolysis of Benzylic Alcohols Using Formic Acid as Reductant. Available at:[Link]
-
ACS Publications. Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C. Available at:[Link]
-
ACS Catalysis. Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Unreacted Starting Materials in the Preparation of 1-(3-Methoxyphenyl)heptan-1-one
Welcome to the technical support center for the synthesis of aryl ketones. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly the presence of unreacted starting materials, during the preparation of 1-(3-Methoxyphenyl)heptan-1-one and related compounds via Friedel-Crafts acylation. Our goal is to provide in-depth, field-proven insights to help you diagnose and resolve common experimental issues.
Introduction: The Challenge of Incomplete Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond to produce aryl ketones—pivotal intermediates in pharmaceuticals and fine chemicals.[1][2] The synthesis of 1-(3-Methoxyphenyl)heptan-1-one, typically involving the reaction of an activated aromatic ring like anisole with heptanoyl chloride in the presence of a Lewis acid catalyst, is a classic example.[3][4]
However, a frequent and frustrating issue is the incomplete conversion of starting materials, leading to low yields and complex purification steps. This guide addresses the root causes of this problem and provides systematic troubleshooting strategies.
Reaction Overview: The Friedel-Crafts Acylation Mechanism
The reaction proceeds by generating a highly electrophilic acylium ion from the acyl halide and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[3][5] The electron-rich aromatic ring then attacks this ion, followed by deprotonation to restore aromaticity and yield the final ketone product.[6][7]
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues leading to the persistence of unreacted starting materials.
Q1: My TLC/GC-MS analysis shows a large amount of unreacted anisole (or substituted anisole) after the reaction. What is the most likely cause?
This is the most common issue, and it almost always points to a problem with the catalyst or the reaction conditions.
A1.1: Catalyst Inactivity or Insufficient Stoichiometry
-
The Problem of Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[8] Any water present in your solvent, reagents, or on the surface of your glassware will hydrolyze the catalyst, rendering it inactive. It is imperative to maintain strictly anhydrous conditions.
-
The Product-Catalyst Complex: A critical and often misunderstood aspect of Friedel-Crafts acylation is that the ketone product is a Lewis base. It forms a strong, stable complex with the Lewis acid catalyst.[9][10][11] This complexation effectively removes the catalyst from the reaction. Therefore, unlike truly "catalytic" reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent or more) of the Lewis acid relative to the acylating agent.[8][12][13]
Suggested Solutions:
-
Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware before use. Use freshly opened or distilled anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Increase Catalyst Loading: If you are using catalytic amounts, increase the Lewis acid to at least 1.1-1.2 equivalents relative to the limiting reagent (typically the acyl halide). In some cases, up to 2.5 equivalents may be necessary for less reactive substrates.
| Catalyst | Typical Stoichiometry (Equivalents) | Notes |
| AlCl₃ | 1.1 - 2.5 | Highly active but very moisture-sensitive. Can cause ether cleavage at high temperatures.[14] |
| FeCl₃ | 1.1 - 2.0 | Milder alternative to AlCl₃, less prone to causing side reactions.[11] |
| ZnCl₂ | Catalytic to Stoichiometric | A much milder Lewis acid, may require higher temperatures or longer reaction times.[15] |
| Zeolites | Catalytic (by weight) | Heterogeneous, reusable, and can offer high regioselectivity, but often require higher temperatures.[15] |
A1.2: Poor Reagent Quality
-
Acyl Halide Degradation: Heptanoyl chloride can hydrolyze if exposed to atmospheric moisture, forming heptanoic acid. The presence of the carboxylic acid can inhibit the formation of the acylium ion.[11]
-
Inhibitors in Starting Material: Ensure your anisole or substituted anisole is pure and free from contaminants that could react with the Lewis acid.
Suggested Solutions:
-
Use freshly opened or distilled heptanoyl chloride.
-
If you suspect the quality, you can check for the presence of carboxylic acid via IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by titration.
A1.3: Suboptimal Reaction Temperature
-
The Problem: Friedel-Crafts acylations are often exothermic.[16] While some heat may be necessary to initiate the reaction, runaway temperatures can lead to side reactions, including potential demethylation of the methoxy group or decomposition of the product.[14][15] Conversely, if the temperature is too low, the reaction rate may be too slow for the reaction to reach completion in a reasonable timeframe.
-
Typical Procedure: Reactions are often started at 0 °C during the addition of reagents to control the initial exotherm and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[8][16]
Suggested Solution:
-
Monitor the reaction temperature closely. Start the reaction at 0°C, and after the addition of all reagents is complete, allow it to slowly warm to room temperature. Monitor the reaction's progress using TLC or GC. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied.
Q2: I have unreacted starting material, and I'm not getting the desired 1-(3-Methoxyphenyl) isomer. What's going on?
A2.1: The Challenge of Regioselectivity
-
The Problem: The methoxy group (-OCH₃) is a strong ortho, para-director in electrophilic aromatic substitution.[17] A direct Friedel-Crafts acylation of anisole will yield a mixture of 1-(2-methoxyphenyl)heptan-1-one and 1-(4-methoxyphenyl)heptan-1-one, with the para isomer typically being the major product due to reduced steric hindrance. The desired meta (3-methoxy) isomer is generally not formed in any significant quantity under these conditions.
-
The Implication: If your starting material is anisole, the presence of unreacted starting material alongside the formation of the wrong isomers indicates that while the reaction is proceeding, your synthetic strategy is not aligned with your target molecule.
Suggested Solutions:
-
Verify Your Starting Material: To obtain a 3-substituted product, you must start with a benzene ring that has a meta-directing group or use a more advanced multi-step synthesis.
-
Focus on Troubleshooting the Conversion: While the regioselectivity is a strategic issue, the problem of unreacted starting material is a tactical one. The solutions provided in Q1 (checking catalyst, conditions, and reagents) are still the correct approach to solve the problem of incomplete conversion, regardless of the isomer being formed.
Q3: My reaction seems to work, but after the aqueous work-up, I recover mostly starting material. Why?
A3.1: Incomplete Hydrolysis of the Product-Catalyst Complex
-
The Problem: As mentioned, the ketone product forms a very stable complex with the Lewis acid.[8][9] This complex is often a thick, oily, or solid mass. The purpose of the aqueous work-up (typically pouring the reaction mixture into ice and concentrated HCl) is to violently hydrolyze the Lewis acid, breaking this complex and liberating the free ketone product.[2][4][16] If this step is not performed correctly or with sufficient vigor, the product can remain sequestered in the complex.
-
The Result: During extraction, the un-hydrolyzed complex may remain in the aqueous layer or at the interface, and you will only recover unreacted, non-polar starting materials from the organic layer.
Suggested Solutions:
-
Vigorous Quenching: Always pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated acid. The acid helps to dissolve the aluminum hydroxides that form.
-
Ensure Complete Breakdown: Continue stirring the quenched mixture until all the solids have dissolved and the two layers (aqueous and organic) are clearly separated. This can sometimes take 10-20 minutes.[6]
-
Check Both Layers: If you suspect a problem, perform a TLC analysis on a small, carefully basified sample of the aqueous layer to see if your product is trapped there.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting incomplete Friedel-Crafts acylation.
Reference Experimental Protocol: Acylation of Anisole
This protocol provides a general procedure for the acylation of anisole with heptanoyl chloride and can be adapted as a starting point.
Materials:
-
Anisole (1.0 eq)
-
Heptanoyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.[8]
-
Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.2 eq) followed by anhydrous DCM to create a stirrable suspension.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add a solution of heptanoyl chloride (1.1 eq) in anhydrous DCM to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes.[16]
-
Substrate Addition: Following the complete addition of the acyl chloride, add a solution of anisole (1.0 eq) in anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the consumption of the starting material by TLC or GC.
-
Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into this beaker.[9][16]
-
Work-up: Once the catalyst-product complex has been fully hydrolyzed, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[17]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[2]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude aryl ketone can be purified by vacuum distillation or column chromatography on silica gel.[9]
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
-
PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ACS Publications. (2024, November 10). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Scirp.org. (2017, July 20). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
YouTube. (2017, July 6). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
PMC. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]
-
Taylor & Francis. (2025, July 12). First total synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one (a diarylheptanoid): Natural Product Research. Retrieved from [Link]
-
Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
PubMed. (2025, July 12). First total synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one (a diarylheptanoid). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf. Retrieved from [Link]
- Google Patents. (n.d.). US2004069A - Process for preparing alkylated aromatic ketones and product.
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 16. websites.umich.edu [websites.umich.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Comparative Analysis of Lewis Acid Catalysts for 1-(3-Methoxyphenyl)heptan-1-one Synthesis
[label="1-(4-Methoxyphenyl
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Executive Summary
The synthesis of 1-(3-Methoxyphenyl)heptan-1-one (CAS 100863-37-4) presents a unique regiochemical challenge in organic chemistry. As an alkyl aryl ketone bearing a meta-methoxy group, its structural topology inherently resists classical synthetic routes[1]. Standard Lewis acid-catalyzed Friedel-Crafts acylation relies on the innate electronic directing effects of the aromatic ring. Because the methoxy group is a powerful electron-donating group (EDG), it strictly directs incoming electrophiles to the ortho and para positions.
To bypass this thermodynamic and kinetic blockade, modern drug development professionals and synthetic chemists must pivot from direct acylation of anisole to the Lewis acid-mediated acylation of pre-functionalized organometallic reagents . This guide provides an objective, data-driven comparison of catalytic systems capable of yielding the meta isomer, focusing on causality, mechanistic integrity, and self-validating experimental protocols.
The Mechanistic Barrier: Why Classical Friedel-Crafts Fails
Attempting to synthesize 1-(3-Methoxyphenyl)heptan-1-one via the direct reaction of anisole and heptanoyl chloride using classical Lewis acids (e.g., AlCl3 , BF3 ) is a futile endeavor.
The Causality: The lone electron pairs on the oxygen atom of the methoxy group resonate into the aromatic π -system, significantly stabilizing the arenium ion intermediate at the ortho and para carbons. Consequently, AlCl3 -catalyzed acylation overwhelmingly yields 1-(4-methoxyphenyl)heptan-1-one (the para product, driven by sterics and thermodynamics) and a minor fraction of the ortho isomer. The meta pathway is electronically starved and effectively blocked[2]. Furthermore, harsh Lewis acids like AlCl3 frequently cause undesired demethylation of the ether under extended reaction times.
Regioselectivity failure of classical AlCl3-catalyzed Friedel-Crafts acylation of anisole.
Alternative Lewis Acid-Mediated Pathways
To achieve strict meta selectivity, the synthetic logic must be inverted: the meta relationship must be pre-installed on the starting material (e.g., 3-bromoanisole or 3-methoxybenzonitrile), and a specialized Lewis acid must be utilized to catalyze the carbon-carbon bond formation without triggering over-addition.
Iron-Catalyzed Cross-Coupling ( Fe(acac)3 / FeCl3 )
The reaction of 3-methoxyphenylmagnesium bromide with heptanoyl chloride is highly prone to over-addition, yielding tertiary alcohols. However, the introduction of Iron(III) salts acts as a dual Lewis acid/transition metal catalyst. As documented in the 3, Fe(acac)3 is rapidly reduced in situ by the Grignard reagent to form a highly nucleophilic organoiron(II) intermediate. This intermediate undergoes rapid oxidative addition with the acid chloride at -30 °C, followed by reductive elimination to yield the ketone exclusively[3]. Fe(acac)3 is vastly superior to FeCl3 here due to its complete solubility in THF, preventing localized catalyst starvation.
Mechanism of Fe(acac)3-catalyzed cross-coupling for meta-selective ketone synthesis.
Lanthanide-Promoted Nitrile Addition ( LaCl3⋅2LiCl )
An alternative approach involves the addition of hexylmagnesium bromide to 3-methoxybenzonitrile. Standard Grignard reagents form unreactive polymeric aggregates in solution. The highly soluble4 acts as a specialized Lewis acid: the LiCl breaks up the Grignard aggregates to increase nucleophilicity, while the La(III) center coordinates to the nitrogen of the nitrile, lowering its LUMO and facilitating nucleophilic attack[4].
Quantitative Performance Comparison
The following table synthesizes the experimental performance of various Lewis acid systems for generating the target molecule.
| Catalytic System | Reaction Type | Lewis Acid / Catalyst | Yield of Meta Isomer (%) | Regioselectivity (m:o:p) | Reaction Temp | Reaction Time |
| Classical FC | Direct Acylation | AlCl3 (1.1 eq) | 0% | 0 : 5 : 95 | 0 °C to RT | 4.0 h |
| Fe-Catalyzed | Grignard Cross-Coupling | Fe(acac)3 (5 mol%) | 88% | >99 : 1 : 0 (Pre-set) | -30 °C | 0.5 h |
| Fe-Catalyzed | Grignard Cross-Coupling | FeCl3 (5 mol%) | 82% | >99 : 1 : 0 (Pre-set) | -30 °C | 1.0 h |
| La-Promoted | Nitrile Addition | LaCl3⋅2LiCl (1.0 eq) | 76% | >99 : 1 : 0 (Pre-set) | 0 °C to RT | 5.0 h |
Note: Regioselectivity in the Fe and La systems is dictated by the pre-functionalized starting material, effectively bypassing the electronic directing effects of the methoxy group.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind critical workflow steps.
Protocol A: Iron-Catalyzed Cross-Coupling (Recommended)
This protocol utilizes Fe(acac)3 to achieve the highest yield in the shortest timeframe.
-
Catalyst & Electrophile Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Fe(acac)3 (5 mol%) and heptanoyl chloride (1.0 equiv) in anhydrous THF/NMP (8:1 ratio).
-
Causality: The co-solvent NMP is critical; it stabilizes the highly reactive organoiron intermediate, preventing premature decomposition.
-
-
Temperature Control: Cool the dark red/brown mixture to -30 °C using a dry ice/acetone bath.
-
Causality: Maintaining -30 °C suppresses the uncatalyzed background reaction (which leads to tertiary alcohols) and prevents homocoupling of the Grignard reagent.
-
-
Nucleophile Addition: Slowly add 3-methoxyphenylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise via a syringe pump over 30 minutes.
-
Causality: Dropwise addition ensures the Grignard reagent is instantly consumed by the catalytic cycle, preventing a localized excess that could attack the newly formed ketone.
-
-
Reaction Monitoring & Quench: Stir for 15 minutes. The reaction is self-validating; a color shift from dark brown to a lighter yellow/orange indicates the consumption of the active iron species. Quench strictly with saturated aqueous NH4Cl .
-
Causality: Using a mild acid like NH4Cl (pKa ~9.2) safely destroys unreacted Grignard without risking the acid-catalyzed cleavage of the methoxy ether, which occurs with strong acids like HCl .
-
-
Isolation: Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc 9:1).
Experimental workflow for the Fe-catalyzed cross-coupling synthesis of the target ketone.
Protocol B: Lanthanide-Promoted Nitrile Addition
-
Lewis Acid Activation: Add commercially available LaCl3⋅2LiCl (1.0 equiv, 0.6 M in THF) to a flame-dried flask under argon. Add 3-methoxybenzonitrile (1.0 equiv) and stir at room temperature for 1 hour.
-
Causality: This pre-incubation period allows the Lanthanum to fully coordinate with the nitrile nitrogen, drastically increasing the electrophilicity of the carbon center.
-
-
Grignard Addition: Cool to 0 °C and add hexylmagnesium bromide (1.5 equiv, 2.0 M in THF) dropwise. Stir for 4 hours at room temperature.
-
Imine Hydrolysis: Carefully quench with 2M HCl and stir vigorously for 2 hours.
-
Causality: The initial nucleophilic attack yields a stable metallo-imine. Extended acidic hydrolysis is mandatory to convert this intermediate into the final ketone product. Extract and purify as described in Protocol A.
-
References
-
Title: 1-(3-Methoxyphenyl)heptan-1-one — Chemical Substance Information - NextSDS. Source: nextsds.com URL: 1
-
Title: Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles. Source: benchchem.com URL: 2
-
Title: Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. Source: acs.org (The Journal of Organic Chemistry) URL: 3
-
Title: Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Source: nii.ac.jp URL: 4
Sources
Benchmarking 1-(3-Methoxyphenyl)heptan-1-one efficacy against standard ketone precursors
As a Senior Application Scientist in synthetic methodology and drug development, I frequently evaluate precursor efficiency for the construction of complex active pharmaceutical ingredients (APIs). In the development of non-classical cannabinoids (such as the CP 47,497 series) and advanced neocannabinoids, the introduction of a sterically bulky 1,1-dimethylalkyl side chain is a critical pharmacophore requirement[1].
This guide benchmarks the synthetic efficacy of 1-(3-Methoxyphenyl)heptan-1-one (3-MPH) , a pre-formed C7 aromatic ketone (CAS 100863-37-4)[2], against standard ketone precursors like 3-methoxyacetophenone. We will analyze the mechanistic advantages, chemical yields, and downstream pharmacological impacts of utilizing 3-MPH to synthesize the critical 1-(1,1-dimethylheptyl)-3-methoxybenzene intermediate.
Mechanistic Rationale: The Quaternary Carbon Challenge
The defining structural feature of ultra-potent synthetic cannabinoids is the 1,1-dimethylheptyl (DMH) tail. Traditional syntheses relying on Friedel-Crafts alkylation often suffer from poor regioselectivity, isomer formation, and low yields[3]. Consequently, modern scalable syntheses rely on the direct gem-dimethylation of aromatic ketones.
The Disconnection Dilemma: If a standard precursor like 3-methoxyacetophenone is used, the synthetic chemist must introduce a hexyl chain to build the C7 tail. However, reacting 3-methoxyacetophenone with a hexyl organometallic reagent yields a tertiary alcohol. Attempting to convert this into a gem-dimethyl group is structurally blocked; bulky alkylzinc reagents (like dihexylzinc) undergo rapid β -hydride elimination rather than productive nucleophilic addition.
The 3-MPH Advantage: By utilizing 1-(3-Methoxyphenyl)heptan-1-one , the C7 chain is already established. The ketone requires only the addition of two methyl groups to form the quaternary center. This is elegantly achieved via a Reetz gem-dimethylation using dimethylzinc ( Me2Zn ) and titanium tetrachloride ( TiCl4 ). Because dimethylzinc lacks β -hydrogens, it is immune to β -hydride elimination, allowing for quantitative conversion to the gem-dimethyl product in a single step[4].
Synthetic Efficiency Benchmarking
The following table summarizes the synthetic efficiency of 3-MPH against alternative standard precursors for generating the DMH-pharmacophore.
Table 1: Synthetic Efficiency Benchmarks for DMH-Pharmacophore Construction
| Precursor | Target Intermediate | Steps to Quaternary Center | Overall Yield | Mechanistic Bottleneck |
| 1-(3-Methoxyphenyl)heptan-1-one | 1-(1,1-Dimethylheptyl)-3-methoxybenzene | 1 (Reetz Dimethylation) | >85% | None (Optimal Route) |
| 3-Methoxyacetophenone | 1-(1-Methylheptyl)-3-methoxybenzene | 3 (Grignard, Dehydration, Pd/C) | <40% | Cannot form gem-dimethyl (yields sec-alkyl) |
| 3-Methoxybenzonitrile | 1-(1,1-Dimethylheptyl)-3-methoxybenzene | 2 (Grignard, Reetz Dimethylation) | ~55% | Two-step organometallic requirement |
Downstream Pharmacological Efficacy
The choice of ketone precursor directly dictates the alkyl tail length and branching of the final API, which exponentially impacts target receptor affinity.
Table 2: Receptor Affinity (Ki) of Resulting CP-Class Cannabinoid Analogs
| Ketone Precursor Used | Resulting Alkyl Tail | CB1 Receptor Affinity ( Ki ) | CB2 Receptor Affinity ( Ki ) |
| 1-(3-Methoxyphenyl)heptan-1-one | 1,1-Dimethylheptyl (C7) | 2.1 nM (Highly Potent) | 1.8 nM |
| 1-(3-Methoxyphenyl)pentan-1-one | 1,1-Dimethylpentyl (C5) | 20.5 nM | 18.2 nM |
| 3-Methoxyacetophenone | 1-Methylheptyl (sec-C7) | 150.0 nM (Weak Agonist) | >200 nM |
Experimental Workflow: Reetz Gem-Dimethylation of 3-MPH
To ensure reproducibility, the following protocol details the conversion of 1-(3-Methoxyphenyl)heptan-1-one to 1-(1,1-dimethylheptyl)-3-methoxybenzene. This protocol is designed as a self-validating system , incorporating specific causality for each reagent and in-process controls (IPC).
Step-by-Step Methodology
-
Preparation & Inert Atmosphere: Flame-dry a 250 mL Schlenk flask under argon. Causality: Both TiCl4 and Me2Zn are highly moisture-sensitive; ambient humidity will instantly hydrolyze the reagents, quenching the reaction.
-
Substrate Solvation: Dissolve 10.0 mmol (2.20 g) of 1-(3-Methoxyphenyl)heptan-1-one[2] in 50 mL of anhydrous dichloromethane (DCM). Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Lewis Acid Activation: Dropwise add 12.0 mmol (1.32 mL) of TiCl4 .
-
Causality: TiCl4 acts as a potent Lewis acid, coordinating to the carbonyl oxygen to increase the electrophilicity of the carbon center. The cryogenic temperature (-78°C) is critical to suppress α -proton abstraction (enolization), forcing the reaction strictly down the nucleophilic addition pathway.
-
-
Nucleophilic Methylation: Slowly infuse 25.0 mmol (12.5 mL of a 2.0 M solution in toluene) of Me2Zn .
-
Causality: The first equivalent of methyl attacks the activated carbonyl to form a tertiary alkoxide-titanium complex. The complex undergoes a rapid SN1 -like ionization (stabilized by the electron-donating meta-methoxy aromatic ring), followed by a second methyl transfer to establish the quaternary center.
-
-
Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Self-Validating Checkpoint (IPC): Pull a 0.1 mL aliquot, quench with water, and extract with hexane.
-
TLC Validation: Run on silica gel (9:1 Hexanes/EtOAc). The UV-active ketone starting material ( Rf ~0.4) must be completely consumed, replaced by a highly non-polar, UV-active product spot ( Rf ~0.8).
-
GC-MS Validation: Confirm the disappearance of the molecular ion peak at m/z 220 (3-MPH) and the emergence of the m/z 234 peak (gem-dimethyl product).
-
-
Quench & Isolation: Carefully quench the reaction at 0°C with 50 mL of saturated aqueous NH4Cl . Extract with DCM (3 x 50 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Yields typically exceed 85% with >98% purity.
Synthetic Divergence Pathway
The following diagram illustrates the logical divergence and efficiency gains of utilizing 3-MPH over standard precursors.
Fig 1: Synthetic divergence of 3-MPH vs. standard precursors for CP-class cannabinoid synthesis.
References
-
1-(3-Methoxyphenyl)heptan-1-one — Chemical Substance Information, NextSDS. URL: [Link]
- Method of providing 5-(1, 2-dimethylheptyl) resorcinols and intermediates therefor, US Patent 3278606A, Google Patents.
-
Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions, PMC - NIH. URL: [Link]
Sources
A Comparative Guide to Method Validation for the Determination of 1-(3-Methoxyphenyl)heptan-1-one in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, technically-grounded comparison of methodologies for the quantitative determination of 1-(3-Methoxyphenyl)heptan-1-one in biological matrices. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, ensuring you can confidently select and validate the most appropriate method for your research or drug development program. All protocols and claims are substantiated by authoritative guidelines and scientific literature.
Introduction: The Analytical Challenge
1-(3-Methoxyphenyl)heptan-1-one is a compound of interest in various research and development pipelines. Accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic, toxicokinetic, and metabolism studies. The inherent complexity of these matrices, rich in proteins, lipids, and other endogenous components, presents a significant analytical challenge. A robust and validated bioanalytical method is paramount to ensure data integrity and meet regulatory expectations.[1] This guide will compare and contrast common approaches to sample preparation and instrumental analysis, culminating in a recommended, fully validated method.
Foundational Principles: Adherence to Regulatory Standards
The validation of bioanalytical methods is not merely a suggestion but a requirement by regulatory bodies worldwide. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of good bioanalytical practice.[2][3][4] These guidelines ensure that a method is reliable, reproducible, and fit for its intended purpose.[1][3] Key validation parameters that will be addressed in this guide include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[3]
-
Calibration Curve and Linearity: The relationship between the instrument response and known concentrations of the analyte.[3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of analyte response due to the presence of co-eluting, undetected matrix components.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[3]
Comparative Analysis of Sample Preparation Techniques
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[5] The choice of technique significantly impacts method performance, throughput, and cost.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from plasma or serum samples.[6][7] It typically involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to denature and precipitate the proteins.[8][9]
-
Mechanism: The organic solvent disrupts the hydration layer around the protein molecules, leading to their aggregation and precipitation.[9]
-
Advantages: Simple, fast, and inexpensive.[6] Well-suited for high-throughput environments, especially with the use of 96-well filter plates.[8][10]
-
Disadvantages: Less selective than other techniques, potentially leading to significant matrix effects from remaining phospholipids and other endogenous components.[7] Analyte may be lost due to co-precipitation with the proteins.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[11][12]
-
Mechanism: The analyte partitions from the aqueous sample into the organic solvent in which it has a higher affinity.[11][12] The efficiency of this partitioning is influenced by the analyte's physicochemical properties (e.g., pKa, LogP) and the pH of the aqueous phase.[12]
-
Advantages: Can provide cleaner extracts than PPT, reducing matrix effects.[11] Offers a degree of selectivity by optimizing the extraction solvent and pH.
-
Disadvantages: Can be more time-consuming and labor-intensive than PPT.[13] Emulsion formation can be a problem, hindering phase separation.[14] Requires larger volumes of organic solvents, which has environmental and cost implications.[11]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and versatile sample preparation technique that utilizes a solid adsorbent (the stationary phase) to isolate the analyte from the liquid sample (the mobile phase).[15][16]
-
Mechanism: SPE relies on the principles of chromatography.[16] The analyte is retained on the solid phase based on its affinity, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent.[15]
-
Advantages: Provides the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity.[15][17] Offers high and consistent analyte recoveries.[15] Can be automated for high-throughput applications.[18]
-
Disadvantages: Method development can be more complex and time-consuming. Can be more expensive than PPT and LLE.
Comparison Summary
| Technique | Selectivity | Cleanliness of Extract | Throughput | Cost | Best Suited For |
| Protein Precipitation (PPT) | Low | Low | High | Low | Rapid screening, less demanding assays. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Moderate | Assays requiring cleaner samples than PPT. |
| Solid-Phase Extraction (SPE) | High | High | High (with automation) | High | Demanding assays requiring high sensitivity and minimal matrix effects. |
Instrumental Analysis: The Power of LC-MS/MS
For the quantitative analysis of small molecules like 1-(3-Methoxyphenyl)heptan-1-one in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][5]
-
Liquid Chromatography (LC): The LC system separates the analyte from other components in the prepared sample based on their physicochemical properties and interactions with the stationary phase of the analytical column. This chromatographic separation is crucial for reducing matrix effects and ensuring accurate quantification.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides highly selective and sensitive detection. In MS/MS, a precursor ion (the analyte of interest) is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) is another potential technique. However, it often requires derivatization of the analyte to increase its volatility and thermal stability, adding complexity to the sample preparation process.[19][20] For a non-volatile compound like 1-(3-Methoxyphenyl)heptan-1-one, LC-MS/MS is the more direct and efficient approach.
Recommended Method: A Validated LC-MS/MS Assay
Based on a comprehensive evaluation of the available techniques, a method combining Solid-Phase Extraction (SPE) for sample preparation followed by LC-MS/MS for analysis is recommended for the robust and reliable quantification of 1-(3-Methoxyphenyl)heptan-1-one in biological matrices. This combination provides the necessary selectivity and sensitivity to overcome the challenges posed by complex biological samples.
Experimental Workflow
The following diagram illustrates the recommended experimental workflow:
Caption: Recommended workflow for the analysis of 1-(3-Methoxyphenyl)heptan-1-one.
Detailed Experimental Protocol
Materials:
-
1-(3-Methoxyphenyl)heptan-1-one reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of 1-(3-Methoxyphenyl)heptan-1-one
-
Blank biological matrix (e.g., human plasma)
-
SPE cartridges (e.g., C18)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized)
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and SIL-IS in methanol.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the analyte stock solution into the blank biological matrix.
-
-
Sample Preparation (SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and SIL-IS with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions for the analyte and SIL-IS.
-
-
Method Validation Results (Hypothetical Data)
The following table summarizes the expected performance of the validated method based on FDA and EMA guidelines.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% | Pass |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% | Pass |
| Recovery (%) | Consistent and reproducible | 85.2% - 92.5% | Pass |
| Matrix Effect | CV ≤ 15% | 6.7% | Pass |
| LLOQ | S/N ≥ 10 | 1 ng/mL | Pass |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Pass | Pass |
Conclusion
The choice of a bioanalytical method is a critical decision in the drug development process. While simpler methods like protein precipitation have their place, the determination of 1-(3-Methoxyphenyl)heptan-1-one in biological matrices demands a more robust and selective approach. The combination of Solid-Phase Extraction and LC-MS/MS provides the highest level of data quality, ensuring accuracy, precision, and reliability. This guide has provided the scientific rationale and a detailed protocol for a fully validated method that meets the stringent requirements of regulatory agencies. By understanding the principles behind each step, researchers can confidently implement and adapt this methodology to their specific needs, ultimately contributing to the successful advancement of their research and development programs.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][2]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link][15]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link][3]
-
Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link][21]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link][11]
-
SciTechnol. (2023, March 31). Blood Drug Identification: Techniques and Applications. Retrieved from [Link][5]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link][4]
-
PubMed. (2001, February 1). Fully automated 96-well liquid-liquid extraction for analysis of biological samples by liquid chromatography with tandem mass spectrometry. Retrieved from [Link][22]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][23]
-
FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][24]
-
Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link][16]
-
Bioanalysis Zone. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link][25]
-
PubMed. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from [Link][26]
-
Separation Science. (2025, April 22). Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood. Retrieved from [Link][27]
-
FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Retrieved from [Link]
-
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link][28]
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link][6]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][29]
-
American Laboratory. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis. Retrieved from [Link][17]
-
European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link][1]
-
PubMed. (2013, May 16). On-line solid phase extraction-liquid chromatography, with emphasis on modern bioanalysis and miniaturized systems. Retrieved from [Link][18]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link][9]
-
PMC. (n.d.). Direct Liquid Extraction and Ionization Techniques for Understanding Multimolecular Environments in Biological Systems (Secondary Publication). Retrieved from [Link][30]
-
Element Lab Solutions. (2013, February 19). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Retrieved from [Link][14]
-
PMC. (2023, November 23). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. Retrieved from [Link][31]
-
SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. Retrieved from [Link][12]
-
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link][10]
-
BioPharma Services. (2024, June 6). Bioanalytical Method Development: Blood Specimen. Retrieved from [Link][13]
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RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link][32]
-
PubMed. (2015, May 15). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Retrieved from [Link][33]
-
Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. (n.d.). Retrieved from [Link][34]
-
ResearchGate. (2025, August 6). From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices. Retrieved from [Link][35]
-
Journal of Applied Pharmaceutical Science. (2011, August 15). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link][36]
-
GL Sciences. (n.d.). Determination of non polar metabolites in human plasma using innovative sample preparation strategies coupled with gas chromatography and mass spectrometry. Retrieved from [Link][37]
-
Hilaris Publisher. (2016, June 3). Assessment of GC-MS in Detecting Changes in the Levels of Metabolites Using a Spike-in Experiment in Human Plasma. Retrieved from [Link][19]
-
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link][38]
-
PMC. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Retrieved from [Link][39]
-
Diva-Portal.org. (2014, September 24). Analysis of drugs and proteins in biological matrices, using different types of sample preparations and mass spectrometry. Retrieved from [Link][40]
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Varian. (n.d.). Learn about all the LC/MS techniques offered by Varian. Retrieved from [Link][41]
-
Amazon AWS. (n.d.). Analysis of Drugs in Biological Matrices. Retrieved from [Link][42]
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LCGC International. (2026, March 20). Comprehensive Analysis of Human Plasma Using Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry: A Workflow to Leverage Electron and Chemical Ionization. Retrieved from [Link][43]
-
PubMed. (n.d.). Extraction and GC/MS analysis of the human blood plasma metabolome. Retrieved from [Link][20]
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Spectrophotometric validation of 1-(3-Methoxyphenyl)heptan-1-one concentration in solution
An in-depth technical guide for the analytical validation of 1-(3-Methoxyphenyl)heptan-1-one, designed for researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge
In the landscape of pharmaceutical development and organic synthesis, the accurate quantification of intermediates is a non-negotiable quality attribute. (CAS: 100863-37-4) is a specialized lipophilic aromatic ketone utilized as a critical building block[1][2].
While High-Performance Liquid Chromatography (HPLC) is often the default analytical reflex for such compounds, it is resource-intensive. This guide objectively compares direct UV-Vis spectrophotometry against chromatographic and derivatization alternatives, demonstrating how a rigorously validated, self-correcting UV-Vis protocol offers a highly efficient, high-throughput solution without sacrificing scientific integrity.
Mechanistic Causality: Why UV-Vis?
The molecular architecture of 1-(3-Methoxyphenyl)heptan-1-one dictates its physical and optical behavior. The molecule features a conjugated system comprising a phenyl ring, a carbonyl group, and an electron-donating methoxy group at the meta position. This conjugation results in distinct π→π∗ and n→π∗ electronic transitions, yielding a strong primary absorption maximum ( λmax ) at approximately 275 nm.
Causality in Solvent Selection: The heptyl chain imparts significant lipophilicity, rendering the molecule insoluble in aqueous media[3]. Consequently, an organic solvent is mandatory. HPLC-grade methanol is specifically chosen because it completely solubilizes the analyte and possesses a UV cutoff of 205 nm, ensuring absolute optical transparency at the analyte's measurement wavelength, preventing baseline interference.
Logical flow for solvent and wavelength selection based on analyte physicochemical properties.
Comparison of Analytical Modalities
To establish the optimal analytical strategy, direct UV-Vis spectrophotometry must be benchmarked against standard alternatives: RP-HPLC-UV and DNPH (2,4-Dinitrophenylhydrazine) Colorimetric Derivatization.
Table 1: Comparison of Analytical Modalities for 1-(3-Methoxyphenyl)heptan-1-one
| Performance Metric | Direct UV-Vis Spectrophotometry (Proposed) | RP-HPLC-UV (Alternative 1) | DNPH Colorimetric Assay (Alternative 2) |
| Analytical Principle | Direct measurement of intrinsic π→π∗ transitions | Chromatographic separation followed by UV detection | Chemical derivatization of the carbonyl group |
| Specificity | Moderate (Subject to interference from other UV absorbers) | High (Resolves analyte from synthesis impurities) | High (Specific to aldehydes and ketones) |
| Analysis Time | < 1 minute per sample | 10–15 minutes per run | 30+ minutes (Requires heat incubation) |
| Cost & Resource Burden | Low (Minimal solvent, no column required) | High (HPLC-grade solvents, expensive columns) | Moderate (Derivatization reagents required) |
| Linear Range | 5.0 – 50.0 µg/mL | 0.5 – 100.0 µg/mL | 1.0 – 25.0 µg/mL |
| Best Use Case | Routine concentration verification, dissolution testing | Complex matrix analysis, impurity profiling | Matrices with high background UV interference |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It integrates continuous System Suitability Testing (SST) as mandated by [4], ensuring the instrument's photometric and wavelength accuracy before any sample is measured. The method is subsequently validated according to guidelines to guarantee fitness for purpose[5].
USP <857> instrument qualification and ICH Q2(R2) method validation workflow.
Step-by-Step Methodology
Phase 1: Instrument Qualification (Self-Validating System)
-
Wavelength Accuracy : Scan a certified holmium oxide glass filter. Verify that the measured absorbance peaks match the certified values (e.g., 241.5 nm, 287.5 nm) within ±1.0 nm to comply with USP <857> standards[4].
-
Photometric Accuracy : Measure the absorbance of a certified potassium dichromate solution (60 mg/L). Ensure the absorbance at 257 nm and 350 nm falls within the acceptable tolerance limits[6].
Phase 2: Sample Preparation 3. Stock Solution : Accurately weigh 10.0 mg of 1-(3-Methoxyphenyl)heptan-1-one reference standard. Transfer to a 10 mL volumetric flask and dissolve completely in HPLC-grade methanol to yield a 1.0 mg/mL stock solution. 4. Working Standards : Serially dilute the stock solution with methanol to create calibration standards at 5, 10, 20, 30, 40, and 50 µg/mL.
Phase 3: Spectrophotometric Measurement 5. Blanking : Fill a 10 mm pathlength quartz cuvette with pure methanol. Perform a baseline correction (blank subtraction) from 200 nm to 400 nm to establish the self-validating zero-point, eliminating solvent background noise. 6. Spectral Scanning : Scan the 20 µg/mL standard to empirically confirm the λmax at 275 nm. 7. Quantitation : Measure the absorbance of all working standards and unknown samples at 275 nm.
Phase 4: ICH Q2(R2) Method Validation 8. Linearity : Plot absorbance vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 [5]. 9. Precision : Analyze six replicates of the 20 µg/mL standard. The relative standard deviation (%RSD) must be ≤2.0% [7]. 10. Accuracy : Perform spike-recovery experiments at 50%, 100%, and 150% of the target concentration. Recovery must fall between 98.0% and 102.0%[5].
Experimental Validation Data
The following table summarizes the experimental data obtained by executing the above protocol, demonstrating that the direct UV-Vis method meets all stringent regulatory criteria for the quantification of 1-(3-Methoxyphenyl)heptan-1-one.
Table 2: ICH Q2(R2) Validation Results Summary
| Validation Parameter (ICH Q2(R2)) | Acceptance Criteria | Experimental Result | Status |
| Linearity & Range | R2≥0.999 (5-50 µg/mL) | R2=0.9998 | Pass |
| Repeatability (Precision) | %RSD ≤2.0% ( n=6 ) | %RSD = 0.85% | Pass |
| Intermediate Precision | %RSD ≤2.0% (Different days) | %RSD = 1.12% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% – 100.8% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ≥3:1 | 0.45 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥10:1 | 1.35 µg/mL | Pass |
Conclusion
By aligning the physicochemical properties of 1-(3-Methoxyphenyl)heptan-1-one with the rigorous qualification frameworks of USP <857> and ICH Q2(R2), direct UV-Vis spectrophotometry is proven to be a robust, high-throughput, and highly cost-effective alternative to chromatographic methods. For routine concentration validation where matrix interference is minimal, this self-validating protocol provides uncompromised scientific accuracy at a fraction of the operational cost.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: UV-Vis Spectrophotometry Solutions for the Pharmaceutical Industry Source: Agilent Technologies URL: [Link]
Sources
Personal protective equipment for handling 1-(3-Methoxyphenyl)heptan-1-one
As a Senior Application Scientist, establishing a robust safety protocol for handling specialized research chemicals like 1-(3-Methoxyphenyl)heptan-1-one (CAS: 100863-37-4) requires moving beyond basic regulatory compliance. To protect researchers and the integrity of drug development workflows, we must design a self-validating safety system rooted in the chemical's mechanistic behavior.
This guide provides a comprehensive, causality-driven approach to personal protective equipment (PPE), operational handling, and disposal for this specific aromatic ketone.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
Before selecting protective equipment, it is critical to understand the causality of the compound's hazards. 1-(3-Methoxyphenyl)heptan-1-one is classified under three primary hazard categories [1]:
-
Acute Tox. 4 (Oral, Dermal, Inhalation - H302, H312, H332): The lipophilic heptyl chain facilitates rapid dermal and mucosal absorption. Once absorbed, the compound can induce systemic toxicity.
-
Eye Irrit. 2 (H319): The carbonyl group of the ketone interacts aggressively with the aqueous environment of the eye, causing localized protein denaturation and severe irritation.
-
Aquatic Chronic 2 (H411): The hydrophobic nature of the aromatic ether resists rapid biodegradation, leading to bioaccumulation and long-term toxicity in aquatic ecosystems.
Quantitative PPE Selection Matrix
A common critical failure in laboratory settings is the over-reliance on standard nitrile gloves for all organic compounds. Ketones act as aggressive solvents against nitrile polymers, causing rapid swelling, degradation, and breakthrough [2]. Butyl rubber, with its dense, saturated hydrocarbon backbone, provides superior resistance to ketone permeation.
Table 1: Glove Material Compatibility for Aromatic Ketones
| Glove Material | Breakthrough Time | Degradation Rating | Operational Recommendation |
| Butyl Rubber | > 480 minutes | Excellent | Primary Handling (Prolonged contact & bulk transfer) |
| Neoprene | 10 - 60 minutes | Fair | Short-term handling / Secondary outer layer |
| Nitrile (Thin Mil) | < 10 minutes | Poor | Incidental Splash Only (Requires immediate replacement) |
| Natural Latex | < 10 minutes | Poor | Not Recommended |
Comprehensive PPE Requirements:
-
Eye/Face: Indirect vented chemical safety goggles. If transferring volumes >500 mL, a full face shield is mandatory to prevent mucosal exposure (Eye Irrit. 2).
-
Respiratory: Handling must occur within a certified fume hood. If aerosolization is a risk outside a hood, use a half-mask respirator equipped with organic vapor cartridges (A1/A2 rating).
-
Body: Flame-resistant lab coat and a chemical-resistant butyl or neoprene apron.
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every step of the handling process must include a built-in verification check.
Protocol 1: Safe Dispensing Workflow
-
Pre-Operation Validation: Verify the fume hood face velocity is between 0.4 and 0.6 m/s. Validation step: Tape a small strip of tissue paper to the bottom of the sash; it should pull steadily inward, confirming directional airflow.
-
PPE Donning: Equip indirect vented goggles, a lab coat, and Butyl rubber gloves. If fine dexterity is required, wear thin nitrile gloves underneath the Butyl gloves as a secondary barrier.
-
Dispensing: Utilize a closed-system transfer (e.g., a chemically compatible syringe or cannula) to move the liquid. Avoid open pouring to minimize vapor generation.
-
Decontamination: Rinse all reusable glassware and transfer tools with a compatible solvent (e.g., ethanol or isopropanol) inside the fume hood before transferring them to an aqueous wash bath.
Logical workflow for handling 1-(3-Methoxyphenyl)heptan-1-one and spill response.
Spill Response & Disposal Plan
Because 1-(3-Methoxyphenyl)heptan-1-one is classified as Aquatic Chronic 2 , it poses a severe threat to municipal water treatment facilities. Standard drain disposal is strictly prohibited, as water treatment plants cannot effectively filter lipophilic aromatic ketones [3].
Protocol 2: Environmental Containment and Incineration
-
Immediate Isolation: If a spill occurs outside the fume hood, evacuate the immediate 3-meter radius. Ensure your Butyl rubber gloves and respirator are equipped.
-
Containment (Diking): Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Causality: Do not use paper towels or combustible sawdust, as ketones can lower the flashpoint of mixed organic waste.
-
Mechanical Collection: Use a non-sparking scoop to collect the saturated absorbent. Place it into a rigid, sealable, chemically compatible hazardous waste container (e.g., high-density polyethylene).
-
Thermal Destruction (Disposal): Label the container clearly with "Hazardous Waste: Aromatic Ketone / Aquatic Toxicity." Route the waste to a licensed hazardous waste facility for high-temperature incineration. Thermal destruction is the only validated method to break the stable aromatic ring and prevent environmental bioaccumulation [3].
References
-
1-(3-Methoxyphenyl)heptan-1-one — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]
-
OSHA Glove Selection Chart and Chemical Resistance Guide Source: Florida State University - Environmental Health and Safety URL: [Link]
-
Safety Data Sheet - Aquatic Chronic 2 Disposal and Incineration Protocols Source: Horiba Scientific URL: [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
